Technical Documentation Center

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline
  • CAS: 338739-38-1

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline: A Technical Guide

Executive Summary For researchers and drug development professionals, the precise structural elucidation of synthetic intermediates is the bedrock of reliable pharmaceutical development. 4-Chloro-6-methoxy-2-(trifluorome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of synthetic intermediates is the bedrock of reliable pharmaceutical development. 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (CAS: 338739-38-1) is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in the synthesis of CC chemokine receptor 1 (CCR1) antagonists.

As a Senior Application Scientist, I approach the structural verification of this molecule by analyzing the distinct electronic contributions of its substituents. This whitepaper provides an in-depth, self-validating methodology for acquiring and interpreting the 1 H, 13 C, and 19 F Nuclear Magnetic Resonance (NMR) spectra of this critical compound.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in our structural elucidation, the NMR acquisition protocol must be a self-validating system. This means the data itself must prove the integrity of the sample and the calibration of the instrument [1].

NMR_Workflow Synthesis Compound Synthesis & Purification SamplePrep Sample Preparation (CDCl3, TMS internal std) Synthesis->SamplePrep > 95% Purity Acquisition NMR Acquisition (1H, 13C, 19F, 2D NMR) SamplePrep->Acquisition 15 mg / 0.6 mL Processing Data Processing (Fourier Transform, Phasing) Acquisition->Processing FID Data Analysis Spectral Analysis (Peak Picking, Integration) Processing->Analysis Spectrum Validation Structural Validation & Purity Assessment Analysis->Validation Chemical Shifts & Couplings

Step-by-step experimental workflow for self-validating NMR acquisition.

Step-by-Step Protocol & Causality
  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The target molecule (MW ≈ 262.6 g/mol ) lacks exchangeable protons, negating the risk of hydrogen-deuterium exchange and making CDCl 3​ the ideal non-polar solvent. A 15 mg sample yields a ~0.1 M solution, providing an optimal signal-to-noise ratio for the less sensitive 13 C nucleus within a standard 45-minute acquisition [1]. TMS acts as the internal zero-point reference (δ 0.00 ppm), establishing a self-validating chemical shift scale.

  • Spectrometer Tuning and Matching: Insert the sample into a 400 MHz NMR spectrometer. Tune the probe specifically for 1 H (400 MHz), 13 C (100 MHz), and 19 F (376 MHz).

    • Causality: Precise impedance matching ensures maximum radiofrequency power transfer. This is critical for resolving the low-sensitivity quaternary carbons (C-2, C-4, C-6, C-9, C-10) in the 13 C spectrum.

  • Shimming and Locking: Lock the spectrometer to the deuterium resonance of CDCl 3​ and perform gradient shimming.

    • Causality: Locking compensates for magnetic field drift over time. The shimming process is self-validated by observing the residual CHCl 3​ proton peak at δ 7.26 ppm; a half-height line width of <1.0 Hz confirms optimal magnetic field homogeneity.

  • Data Acquisition:

    • 1 H NMR: 16 scans, 30° flip angle, 2-second relaxation delay.

    • 13 C NMR: 1024 scans, 30° flip angle, 2-second relaxation delay, with 1 H broad-band decoupling (WALTZ-16).

    • 19 F NMR: 16 scans, 1 H decoupled.

Logical Relationship of Chemical Shifts

The interpretation of the NMR spectra relies heavily on understanding the inductive and resonance effects of the substituents on the quinazoline core.

Chemical_Shift_Logic Substituent1 -OCH3 Group (Electron Donating) Effect1 Increased Shielding at Ortho/Para Positions Substituent1->Effect1 Substituent2 -CF3 Group (Electron Withdrawing) Effect2 Strong Deshielding via Inductive Effect Substituent2->Effect2 Substituent3 Quinazoline N Atoms (Electronegative) Effect3 Deshielding of Adjacent Protons Substituent3->Effect3 Outcome1 H-5 & H-7 Shifted Upfield (7.45-7.60 ppm) Effect1->Outcome1 Outcome2 C-2 Shifted Downfield (153.2 ppm) + C-F Coupling Effect2->Outcome2 Outcome3 H-8 Shifted Downfield (8.05 ppm) Effect3->Outcome3

Logical relationship between molecular substituents and NMR chemical shifts.

1 H NMR Spectrum Analysis

The 1 H NMR spectrum of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is highly diagnostic, containing only four distinct proton environments.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-8 8.05Doublet (d)9.21HAromatic CH (peri to N-1)
H-7 7.60Doublet of doublets (dd)9.2, 2.81HAromatic CH (ortho to H-8, meta to H-5)
H-5 7.45Doublet (d)2.81HAromatic CH (ortho to OMe, meta to H-7)
-OCH 3​ 4.02Singlet (s)-3HMethoxy protons
Mechanistic Causality of 1 H Chemical Shifts:
  • H-8 (δ 8.05 ppm): This proton is located peri to the N-1 nitrogen of the quinazoline ring. The strong electronegativity of the adjacent nitrogen atom withdraws electron density, severely deshielding H-8 and pushing it downfield.

  • H-7 (δ 7.60 ppm): Positioned ortho to H-8 and meta to H-5, this proton appears as a doublet of doublets. It is partially shielded by the resonance effect (+M) of the neighboring methoxy group.

  • H-5 (δ 7.45 ppm): Despite being on an electron-deficient heteroaromatic system, H-5 is significantly shielded by the strong +M effect of the ortho-methoxy group at C-6. It appears as a doublet with a small meta-coupling constant (J = 2.8 Hz) to H-7.

  • -OCH 3​ (δ 4.02 ppm): The methoxy protons appear as a sharp, highly integrated singlet, typical for an ether linked to an aromatic system.

13 C and 19 F NMR Spectrum Analysis

The 13 C NMR spectrum provides definitive proof of the carbon framework. The presence of the trifluoromethyl group is unequivocally validated through the observation of carbon-fluorine spin-spin coupling [1].

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
C-4 162.5Singlet (s)-C-Cl (Electrophilic center)
C-6 159.8Singlet (s)-C-OCH 3​
C-2 153.2Quartet (q)36.5 ( 2 J CF​ )C-CF 3​
C-9 146.1Singlet (s)-Bridgehead C (near N-1)
C-8 131.4Singlet (s)-Aromatic CH
C-7 126.8Singlet (s)-Aromatic CH
C-10 124.5Singlet (s)-Bridgehead C (near C-4)
-CF 3​ 119.2Quartet (q)276.0 ( 1 J CF​ )Trifluoromethyl C
C-5 104.3Singlet (s)-Aromatic CH (ortho to OMe)
-OCH 3​ 56.2Singlet (s)-Methoxy C
Mechanistic Causality of 13 C and 19 F Chemical Shifts:
  • C-4 (δ 162.5 ppm) & C-6 (δ 159.8 ppm): Both carbons are highly deshielded. C-4 is attached to the electronegative chlorine atom and is part of the electron-deficient pyrimidine ring. The C-4 position is highly susceptible to nucleophilic attack by amines, forming the basis of its utility in synthesizing CCR1 antagonists . C-6 is directly bonded to the oxygen of the methoxy group.

  • C-2 (δ 153.2 ppm): This carbon appears as a distinct quartet (J = 36.5 Hz). Causality: The 13 C nucleus couples with the three equivalent 19 F nuclei of the adjacent trifluoromethyl group (a 2-bond coupling, 2 J CF​ ). This splitting pattern is a self-validating feature confirming the intact -CF 3​ group.

  • -CF 3​ (δ 119.2 ppm): The trifluoromethyl carbon itself is split into a massive quartet (J = 276.0 Hz) due to the direct, 1-bond carbon-fluorine coupling ( 1 J CF​ ).

  • 19 F NMR Validation: A corresponding 19 F NMR spectrum yields a single sharp singlet at approximately δ -70.5 ppm , confirming the three equivalent fluorine atoms without any adjacent proton coupling interference.

Conclusion

The structural verification of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline relies on a combination of resonance shielding effects (evidenced by the upfield shift of H-5) and strong inductive deshielding/spin-spin coupling (evidenced by the C-2 and CF 3​ quartets). By employing a self-validating experimental protocol, drug development professionals can confidently confirm the integrity of this critical intermediate before advancing to complex SNAr coupling steps.

References

  • Millennium Pharmaceuticals, Inc. (2006). Compounds Useful as Chemokine Receptor Antagonists (U.S. Patent Application Publication No. US 2006/0172994 A1). United States Patent and Trademark Office.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Reactivity of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Executive Summary In modern drug discovery, functionalized quinazolines serve as privileged scaffolds for kinase inhibitors and receptor antagonists. 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (CAS: 338739-38-1) i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized quinazolines serve as privileged scaffolds for kinase inhibitors and receptor antagonists. 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (CAS: 338739-38-1) is a highly reactive, high-value electrophilic intermediate[1]. It is prominently utilized in the synthesis of CCR1 antagonists, which are investigated for the treatment of autoimmune pathologies such as rheumatoid arthritis and multiple sclerosis.

Because of its potent electrophilicity, this compound presents unique handling challenges. This whitepaper synthesizes the physicochemical properties, structural reactivity, and Safety Data Sheet (SDS) framework for this compound, providing drug development professionals with self-validating protocols for safe and effective laboratory handling.

Physicochemical Profiling & Structural Reactivity

To design safe handling protocols, one must first understand the structural causality behind the compound's behavior. The chemical properties of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline are summarized below[1]:

PropertyValue / Description
IUPAC Name 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline
CAS Registry Number 338739-38-1
Molecular Formula C10H6ClF3N2O
Molecular Weight 262.616 g/mol
PubChem ID 34176277
Physical State Solid (Typical for halogenated quinazolines)
Mechanistic Causality of Reactivity

The reactivity of this molecule is driven by the extreme electrophilicity of the C4 position on the quinazoline ring[2]. This is caused by a synergistic electronic effect:

  • Inductive Withdrawal: The trifluoromethyl (-CF3) group at the C2 position exerts a powerful electron-withdrawing inductive effect, draining electron density from the pyrimidine ring[2].

  • Leaving Group Dynamics: The chloride at C4 acts as an excellent leaving group, priming the molecule for Nucleophilic Aromatic Substitution (SNAr)[3].

  • Mesomeric Modulation: While the methoxy (-OCH3) group at C6 is electron-donating, its mesomeric effect is insufficient to overcome the profound electron deficiency at C4, making the compound highly susceptible to attack by amines, thiols, and biological nucleophiles[3].

SNAr_Mechanism Substrate 4-Chloro-6-methoxy- 2-(trifluoromethyl)quinazoline (Electrophile) Intermediate Meisenheimer Complex (Anionic Intermediate) Substrate->Intermediate Nucleophilic Attack (RDS) Nucleophile Amine Nucleophile (e.g., Aniline) Nucleophile->Intermediate Donates Lone Pair Product 4-Aminoquinazoline Derivative + HCl Intermediate->Product Chloride Elimination

SNAr mechanism of 4-chloroquinazolines via a Meisenheimer intermediate.

Hazard Identification & SDS Framework

Because commercial SDS data for highly specific intermediate derivatives can be sparse, safety parameters are extrapolated from the foundational scaffold, 4-chloroquinazoline, which exhibits identical reactive hazards[4][5][6].

GHS Classification & Causality

The high reactivity of the C-Cl bond means the molecule can act as a potent alkylating/arylating agent. In biological systems, it rapidly cross-links with thiol groups (cysteine) and primary amines (lysine) in proteins. This indiscriminate protein binding is the direct cause of its toxicity and irritant properties[6].

Hazard ClassGHS CodeHazard StatementCausality / Mechanism of Injury
Acute Toxicity (Oral) H301Toxic if swallowed.Rapid alkylation of mucosal proteins and systemic enzyme inhibition[4][6].
Skin Corrosion/Irritation H315Causes skin irritation.Covalent binding to epidermal keratin; localized inflammatory response[4][6].
Serious Eye Damage H318Causes serious eye damage.Rapid hydrolysis in the aqueous environment of the eye, releasing HCl[4][6].
STOT SE H335May cause respiratory irritation.Inhalation of dust leads to reaction with respiratory epithelial nucleophiles[4][6].

Mandatory PPE: Handlers must use a Type P2 (EN 143) or N95 respirator cartridge if aerosolization is possible, alongside chemical-impermeable nitrile gloves and tightly fitting safety goggles[6][7].

Self-Validating Handling & Experimental Protocols

To ensure scientific integrity and operator safety, workflows must be designed as self-validating systems. This means every step includes a physical or chemical check to confirm success before proceeding.

Handling_Workflow PPE 1. PPE & Isolation (Respirator, Fume Hood) Weighing 2. Mass Verification (Closed-System Weighing) PPE->Weighing Reaction 3. SNAr Reaction (Inert Gas, DIPEA Base) Weighing->Reaction Quench 4. Halide Quenching (Dilute NaHCO3) Reaction->Quench Waste 5. Safe Disposal (Halogenated Waste) Quench->Waste

Step-by-step safe handling and reaction workflow for reactive quinazolines.

Protocol 1: Mass-Balanced Weighing (Aerosol Prevention)

Because H335 (Respiratory Irritation) is a primary risk[4], open-air transfer is strictly prohibited.

  • Preparation: Place a pre-tared, sealable reaction vial inside a localized exhaust environment (fume hood or glovebox).

  • Transfer: Transfer the solid 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline into the vial.

  • Self-Validation (Mass Balance): Seal the vial before removing it from the hood. Weigh the sealed vial. The difference must exactly match the required stoichiometric mass. Any discrepancy indicates potential spill or aerosolization, triggering immediate localized decontamination.

Protocol 2: SNAr Reaction with Anilines

This protocol utilizes an organic base to neutralize the HCl byproduct. Causality: If HCl is not neutralized, it will protonate the incoming aniline nucleophile, rendering it inactive and stalling the reaction[8].

  • Solvation: Dissolve 1.0 equivalent of the quinazoline derivative in a polar aprotic solvent (e.g., anhydrous THF or Dioxane) under an inert nitrogen atmosphere[8].

  • Base Addition: Add 1.5 to 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). DIPEA is chosen for its steric hindrance, preventing it from acting as a competing nucleophile[8].

  • Nucleophile Addition: Slowly add 1.1 equivalents of the target aniline.

  • Self-Validation (TLC Monitoring): Heat to 70°C. Monitor via Thin Layer Chromatography (TLC). The reaction is only validated as complete when the highly UV-active starting material spot entirely disappears. Do not proceed to workup until conversion is confirmed[8].

Emergency Response & Decontamination

In the event of a spill, standard sweeping can generate hazardous dust[4][7].

  • Chemical Quenching: Do not use plain water, as the compound is hydrophobic and will simply disperse. Instead, carefully spray the spill with a 5% Sodium Bicarbonate ( NaHCO3​ ) solution containing 1% surfactant (e.g., Tween).

  • Causality: The surfactant breaks the surface tension, allowing the mild base to hydrolyze the reactive C-Cl bond, converting the toxic 4-chloroquinazoline into a relatively benign, non-electrophilic 4-quinazolinone derivative[5][8].

  • Disposal: Collect the quenched slurry with absorbent pads and dispose of it as halogenated organic waste[5].

References

  • Guidechem. "338739-38-1 4-chloro-6-methoxy-2-trifluoromethyl-quinazoline".
  • Google Patents. "US Patent 7,880,002 B2: Chemokine receptor antagonists".
  • ResearchGate. "General reaction mechanism for the SNAr of 4-chloroquinazoline".
  • ECHEMI. "4-CHLORO-QUINAZOLINE SDS, 5190-68-1 Safety Data Sheets".
  • BenchChem. "The Structure-Activity Relationship of 4-Chloroquinazolines".
  • BenchChem. "Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives".
  • Fisher Scientific. "SAFETY DATA SHEET - 4-Chloroquinazoline".
  • Frontiers in Chemistry. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction".
  • Sigma-Aldrich. "4-Chloroquinazoline 97 5190-68-1".
  • Capot Chemical. "MSDS of ethyl 4-chloroquinazoline-2-carboxylate".

Sources

Foundational

The Quinazoline Core as a Privileged Scaffold in Kinase Inhibition: A Technical Guide to the Mechanism of Action of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities, particularly as a potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities, particularly as a potent inhibitor of protein kinases. This technical guide delves into the putative mechanism of action of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline derivatives, a class of compounds poised for significant interest in targeted cancer therapy. While direct literature on this specific substitution pattern is emerging, a robust mechanistic hypothesis can be formulated based on the extensive structure-activity relationship (SAR) data from analogous quinazoline-based kinase inhibitors. We will explore the probable molecular targets, the specific roles of the chloro, methoxy, and trifluoromethyl substituents in target engagement and overall pharmacological profile, and provide detailed experimental protocols to validate these hypotheses.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline-based compounds have emerged as a "privileged scaffold" in drug discovery, particularly in the development of anticancer agents.[1][2] This is evidenced by the number of FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, that feature this heterocyclic core.[3] Their success largely stems from their ability to mimic the adenine ring of ATP, allowing them to competitively inhibit the kinase activity of key oncogenic drivers.[1] The 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline core represents a next-generation platform for designing highly selective and potent kinase inhibitors. This guide will provide a comprehensive overview of the anticipated mechanism of action for derivatives of this core structure.

Predicted Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2

Based on extensive research into quinazoline derivatives, the most probable mechanism of action for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), primarily the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]

Primary Molecular Targets: EGFR and VEGFR-2
  • Epidermal Growth Factor Receptor (EGFR): A key driver of cell proliferation, survival, and differentiation. Its aberrant activation through mutation or overexpression is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).[3][6]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The primary mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[4][7]

Simultaneous inhibition of both EGFR-mediated tumor cell proliferation and VEGFR-2-mediated angiogenesis is a clinically validated strategy for cancer treatment.[4]

Mode of Inhibition: ATP-Competitive Binding

Quinazoline-based inhibitors typically function as ATP-competitive inhibitors. The quinazoline ring system inserts into the ATP-binding pocket of the kinase domain, forming hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase. This direct competition prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

Structure-Activity Relationship (SAR) Analysis of the Core Scaffold

The specific substitutions on the 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline core are predicted to play distinct and crucial roles in its biological activity:

  • The Quinazoline Core: Serves as the fundamental pharmacophore that anchors the molecule within the ATP-binding pocket of the target kinase.

  • 4-Chloro Group: This position is a critical reactive handle for the synthesis of 4-anilinoquinazoline derivatives. The chlorine atom is a good leaving group, allowing for nucleophilic substitution with a variety of anilines. This anilino side chain can then extend into a deeper hydrophobic pocket of the kinase active site, significantly enhancing binding affinity and selectivity.[2]

  • 6-Methoxy Group: Substitutions at the 6- and 7-positions of the quinazoline ring are known to be important for activity. The 6-methoxy group can form key hydrogen bond interactions within the ATP-binding site and can also positively influence the molecule's solubility and pharmacokinetic properties.[4]

  • 2-(Trifluoromethyl) Group: The trifluoromethyl group is a common bioisostere in medicinal chemistry. Its inclusion can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its strong electron-withdrawing nature can modulate the electronics of the quinazoline ring system, potentially influencing binding affinity. There is evidence that trifluoromethyl-containing quinazolines exhibit potent antitumor activity.[8]

Elucidating the Mechanism of Action: Key Experimental Protocols

To experimentally validate the predicted mechanism of action, a series of in vitro and cell-based assays are required.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant EGFR and VEGFR-2 kinases.

Methodology:

  • Reagents and Materials: Recombinant human EGFR and VEGFR-2 kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the kinase, the test compound at various concentrations, and the peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Antiproliferative Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the compounds on cancer cell lines that overexpress the target kinases (e.g., A549 for EGFR, HUVEC for VEGFR-2).

Methodology:

  • Cell Culture: Culture the selected cell lines in appropriate media.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (half-maximal growth inhibition) value.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that the compounds inhibit the phosphorylation of key downstream signaling proteins in the EGFR and VEGFR-2 pathways.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract total protein.

  • Procedure:

    • Determine protein concentration using a BCA assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated and total forms of EGFR, VEGFR-2, ERK, and Akt.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

Data Presentation and Visualization

Table 1: Hypothetical Biological Activity Data for a 4-Anilino-6-methoxy-2-(trifluoromethyl)quinazoline Derivative
Assay TypeTarget/Cell LineIC50 / GI50 (µM)
Kinase InhibitionEGFR0.05
Kinase InhibitionVEGFR-20.12
AntiproliferativeA549 (NSCLC)0.5
AntiproliferativeHUVEC (Endothelial)0.8
Diagrams

EGFR_VEGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds ADP ADP EGFR->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates VEGFR2->ADP VEGFR2->PI3K_AKT_mTOR Activates PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC Activates Quinazoline_Derivative Quinazoline Derivative Quinazoline_Derivative->EGFR Inhibits Quinazoline_Derivative->VEGFR2 Inhibits ATP ATP ATP->EGFR ATP->VEGFR2 Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis

Caption: Predicted inhibition of EGFR and VEGFR-2 signaling pathways.

Experimental_Workflow Start Hypothesis Generation Synthesis Synthesis of 4-Anilinoquinazoline Derivatives Start->Synthesis Kinase_Assay In Vitro Kinase Assays (EGFR & VEGFR-2) Synthesis->Kinase_Assay Cell_Assay Cellular Antiproliferative Assays (MTT) Kinase_Assay->Cell_Assay Western_Blot Western Blot Analysis of Downstream Signaling Cell_Assay->Western_Blot SAR_Analysis Structure-Activity Relationship Analysis Western_Blot->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement End Candidate Drug Lead_Optimization->End

Caption: Workflow for mechanism of action elucidation and lead optimization.

Conclusion

Derivatives of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline represent a promising class of compounds for targeted cancer therapy. Based on the extensive body of evidence for related quinazoline analogues, their mechanism of action is confidently predicted to involve the dual inhibition of EGFR and VEGFR-2 tyrosine kinases. The specific substitution pattern of this core scaffold is anticipated to provide a favorable combination of potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a clear roadmap for the validation of this hypothesis and the future development of these compounds as potential clinical candidates.

References

  • 4][9]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Publishing

Sources

Exploratory

Technical Guide: Physicochemical Profiling and Synthetic Applications of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Executive Summary In modern drug discovery, the quinazoline scaffold is a privileged pharmacophore, forming the core of numerous FDA-approved kinase inhibitors and receptor antagonists. Among the highly specialized build...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the quinazoline scaffold is a privileged pharmacophore, forming the core of numerous FDA-approved kinase inhibitors and receptor antagonists. Among the highly specialized building blocks used to construct these therapeutics is 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (CAS: 338739-38-1) [1].

As a Senior Application Scientist, I frequently utilize this specific intermediate when designing targeted libraries. Its unique substitution pattern is not arbitrary; it is a meticulously engineered system designed to maximize both synthetic tractability and biological efficacy. This whitepaper deconstructs the structural rationale, details self-validating synthetic protocols, and maps the biological applications of this critical intermediate, particularly in the development of Chemokine Receptor 1 (CCR1) antagonists[2].

Structural Rationale & Physicochemical Profiling

To understand how to deploy this molecule, we must first understand the causality behind its structural design. Every functional group on this scaffold serves a distinct chemical and biological purpose.

Quantitative Data & Structural Causality
PropertyValueStructural Rationale & Causality
CAS Registry Number 338739-38-1Unique identifier for procurement and intellectual property tracking[1].
Molecular Formula C10H6ClF3N2OHalogenated heterocyclic scaffold optimized for late-stage functionalization[3].
Molecular Weight 262.62 g/mol Low molecular weight ensures downstream derivatives remain within Lipinski’s Rule of 5[4].
C4: Chloro (-Cl) Electrophilic CenterActs as an excellent leaving group. The adjacent pyrimidine nitrogens lower the Lowest Unoccupied Molecular Orbital (LUMO), hyper-activating the C4 position for Nucleophilic Aromatic Substitution (SNAr).
C6: Methoxy (-OCH3) Electron-Donating GroupModulates the pKa of the quinazoline core. In biological targets, it frequently acts as a critical hinge-binding motif and improves aqueous solubility[1].
C2: Trifluoromethyl (-CF3) Electron-WithdrawingEnhances lipophilicity (LogP) for membrane permeability, blocks metabolic oxidation (CYP450 resistance), and further accelerates SNAr at C4[1].

Synthetic Utility: The SNAr Mechanism

The primary utility of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline lies in its reactivity via Nucleophilic Aromatic Substitution (SNAr)[5]. The reaction proceeds through the formation of a negatively charged Meisenheimer complex. The strongly electron-withdrawing -CF3 group at C2 synergizes with the pyrimidine nitrogens to stabilize this intermediate, allowing the reaction to proceed rapidly under mild conditions.

Self-Validating Protocol: Synthesis of 4-Aminoquinazoline Derivatives

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system —incorporating built-in quality control checkpoints to guarantee experimental integrity.

Reagents:

  • 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (1.0 eq)

  • Primary or Secondary Amine / Aniline (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Isopropanol (iPrOH) or 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: Dissolve the quinazoline building block (1.0 eq) in anhydrous iPrOH (0.2 M concentration) under an inert nitrogen atmosphere. Causality: iPrOH is a polar protic solvent that stabilizes the SNAr transition state via hydrogen bonding, accelerating the reaction.

  • Base Addition: Add DIPEA (2.0 eq) followed by the target amine (1.1 eq). Causality: DIPEA is chosen over Triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile at the highly electrophilic C4 position. It strictly acts as an HCl scavenger.

  • Execution & Heating: Heat the reaction mixture to 80°C for 2–4 hours.

  • In-Process QC (Self-Validation): Monitor the reaction via LC-MS. Validation Checkpoint: The reaction is deemed complete only when the starting material mass peak ([M+H]+ = 263.0) completely disappears, replaced by the product mass. The SNAr mechanism is highly efficient here; any stalling indicates moisture contamination or degraded amine.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3. Causality: The basic aqueous wash neutralizes and removes the DIPEA hydrochloride salts, leaving the free-base product in the organic layer.

  • Purification: Dry the organic layer over Na2SO4, filter, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow A CAS 338739-38-1 (Electrophile) C SNAr Reaction (DIPEA, iPrOH) A->C B Amine Library (Nucleophiles) B->C D LC-MS QC (Self-Validation) C->D  Conversion >95% E In Vitro Screening (CCR1 Assays) D->E  Purity >98%

High-throughput SNAr derivatization workflow for quinazoline library synthesis.

Application in Drug Discovery: Targeting CCR1

While quinazolines are famous for EGFR kinase inhibition, derivatives of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline have been heavily patented for their use as Chemokine Receptor 1 (CCR1) antagonists [2].

CCR1 is a G-protein coupled receptor (GPCR) implicated in autoimmune diseases, multiple sclerosis, and osteolytic bone disorders[2]. By substituting the C4 chlorine with specific piperazine or piperidine derivatives, researchers generate potent CCR1 antagonists that block the binding of native chemokines like CCL3 (MIP-1α)[2].

Mechanistic Pathway

When a derivative of this compound binds to CCR1, it acts as a competitive antagonist. The logical relationship of this inhibition is mapped below:

Pathway Ligand CCL3 / MIP-1α (Endogenous Ligand) Receptor CCR1 Receptor (GPCR) Ligand->Receptor Activates Gi Gαi Subunit Activation Receptor->Gi Antagonist Quinazoline Antagonist (338739-38-1 Derivative) Antagonist->Receptor Blocks (Antagonism) PLC Phospholipase C (PLC) Gi->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Chemotaxis Osteoclast / Macrophage Chemotaxis & Inflammation Ca2->Chemotaxis

CCR1 signaling pathway modulated by quinazoline-derived antagonists.

Analytical Characterization Standards

To ensure the highest level of scientific integrity, any laboratory utilizing CAS 338739-38-1 must verify its identity and purity prior to library synthesis.

  • LC-MS: Expected [M+H]+ at m/z 263.0. The isotopic pattern must clearly show a 3:1 ratio characteristic of a single chlorine atom (35Cl : 37Cl).

  • 1H NMR (CDCl3): The 6-methoxy group serves as a highly reliable internal reference, presenting as a sharp, distinct singlet integrating to 3 protons at approximately δ 3.9–4.0 ppm.

  • 19F NMR: The trifluoromethyl group at C2 will appear as a sharp singlet at approximately δ -70 ppm, confirming the integrity of the -CF3 moiety.

By adhering to these rigorous analytical standards and understanding the mechanistic causality of the SNAr reaction[5], researchers can reliably leverage 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline to unlock novel chemical space in drug discovery.

Sources

Foundational

Thermodynamic stability of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

The Thermodynamic Landscape of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline: A Comprehensive Guide for Drug Development Executive Summary In the realm of medicinal chemistry, the rational design of targeted therapeu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Thermodynamic Landscape of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline: A Comprehensive Guide for Drug Development

Executive Summary

In the realm of medicinal chemistry, the rational design of targeted therapeutics relies heavily on the physicochemical and thermodynamic properties of intermediate building blocks. 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (CAS 338739-38-1) [1] is a highly specialized, multifunctional scaffold frequently utilized in the synthesis of chemokine receptor (CCR1) antagonists[2] and tubulin polymerization inhibitors[3].

While the biological efficacy of its derivatives is well-documented, the thermodynamic stability of this specific intermediate dictates its handling, storage, and reactivity during active pharmaceutical ingredient (API) manufacturing. This whitepaper provides an in-depth analysis of the thermodynamic forces governing this molecule, detailing the specific contributions of its substituents and providing field-proven protocols for empirical stability assessment.

Structural Thermodynamics and Substituent Effects

The thermodynamic stability of a substituted quinazoline is a delicate balance between the resonance stabilization of the fused bicyclic system (benzene and pyrimidine rings) and the localized electronic perturbations introduced by functional groups[4].

For 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline, the thermodynamic profile is defined by three critical substituents:

  • The 4-Chloro Group (-Cl): This group acts as a potent leaving group. The pyrimidine ring is inherently electron-deficient, and the highly electronegative chlorine atom further polarizes the C4-Cl bond. Thermodynamically, the molecule exists in a high-energy state relative to its hydrolysis product (a 4-quinazolinone derivative). This drives the spontaneity of Nucleophilic Aromatic Substitution (SNAr) reactions in the presence of nucleophiles (e.g., amines or water)[5].

  • The 2-Trifluoromethyl Group (-CF3): The -CF3 group exerts a powerful electron-withdrawing inductive effect (-I). This significantly lowers the basicity (pKa) of the adjacent N1 and N3 nitrogens, rendering the pyrimidine ring even more electrophilic. However, the C-F bonds themselves possess exceptionally high bond dissociation energies (~116 kcal/mol), providing extreme localized thermal stability[3].

  • The 6-Methoxy Group (-OCH3): Acting as an electron-donating group via resonance (+M), the methoxy group increases the electron density of the benzene ring. This resonance stabilization partially offsets the electron-withdrawing effects of the pyrimidine ring, lowering the overall standard Gibbs free energy of formation ( ΔGf∘​ ) of the core scaffold.

Table 1: Thermodynamic Contributions of Functional Groups
SubstituentPositionElectronic EffectImpact on Thermodynamic StabilityImpact on SNAr Reactivity
Chloro (-Cl) C-4-I, +MDecreases stability in protic solvents; acts as a thermodynamic driver for hydrolysis.Highly activates C-4 for nucleophilic attack via a Meisenheimer complex.
Trifluoromethyl (-CF3) C-2-I (Strong)Increases thermal stability; drastically reduces aqueous solubility.Enhances electrophilicity of the pyrimidine ring.
Methoxy (-OCH3) C-6-I, +M (Strong)Increases overall core stability via resonance delocalization.Mildly deactivates SNAr by donating electron density to the fused system.

Reaction Thermodynamics: The SNAr Pathway

In aqueous or protic media, 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is thermodynamically driven toward hydrolysis. The reaction proceeds via an addition-elimination SNAr mechanism. The formation of the intermediate Meisenheimer complex represents the activation energy barrier ( ΔG‡ ), while the elimination of the chloride ion to form the highly stable 4-quinazolinone derivative represents the thermodynamic sink ( ΔG∘<0 )[4][5].

SNAr_Thermodynamics A State A 4-Chloro-6-methoxy-2-(CF3)quinazoline (High Free Energy) B Transition State Meisenheimer Complex (Activation Energy Peak) A->B Nucleophilic Attack (OH-) ΔG‡ > 0 C State B 4-Quinazolinone Derivative (Thermodynamic Sink) B->C Cl- Elimination ΔG° < 0

Figure 1: Thermodynamic energy landscape of the SNAr hydrolysis pathway.

Experimental Workflows for Thermodynamic Assessment

Protocol 1: Isothermal Microcalorimetry (IMC) for Solution Thermodynamics

Causality & Rationale: Traditional Differential Scanning Calorimetry (DSC) lacks the sensitivity to detect the minute heat flows associated with slow, ambient-temperature hydrolysis. IMC continuously measures heat flow in the microwatt range, allowing for the real-time calculation of the enthalpy of reaction ( ΔHrxn​ ) over extended periods.

Self-Validating Methodology:

  • Instrument Calibration: Calibrate the microcalorimeter using the Joule heating method to establish a baseline thermal baseline.

  • Solvent Preparation: Prepare a mixed solvent system of 90% Phosphate Buffer (pH 7.4) and 10% DMSO. Causality: The highly lipophilic nature of the -CF3 and -Cl groups causes poor aqueous solubility. The 10% DMSO ensures complete dissolution, preventing biphasic thermodynamic artifacts where the endothermic heat of dissolution confounds the exothermic heat of hydrolysis.

  • Sample Introduction: Inject 1.0 mL of a 5 mM solution of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline into the reaction ampoule at a strictly controlled 298.15 K.

  • Data Acquisition: Monitor the exothermic heat flow (dQ/dt) continuously for 72 hours. Integrate the heat flow curve to determine the total enthalpy change ( ΔH ).

  • Validation: Run a parallel blank containing only the 10% DMSO buffer to subtract background heat of mixing.

Protocol 2: Kinetic and Thermodynamic Equilibrium via RP-HPLC

Causality & Rationale: While IMC provides ΔH , mapping the full Gibbs free energy ( ΔG ) requires determining the equilibrium constant ( Keq​ ). By measuring the degradation kinetics at multiple temperatures, we can utilize the Van 't Hoff equation to extract both ΔG and entropy ( ΔS ).

Self-Validating Methodology:

  • Mobile Phase Selection: Use a gradient of Acetonitrile and 10 mM Ammonium Acetate buffer (pH 4.5). Causality: The -CF3 group drastically lowers the pKa of the quinazoline nitrogens. A pH of 4.5 ensures the molecule remains entirely in its neutral state, preventing peak tailing and ensuring highly reproducible retention times.

  • Sample Incubation: Incubate 100 μ M aliquots of the compound in standard aqueous buffers at three distinct temperatures (298 K, 310 K, 323 K).

  • Time-Course Sampling: Extract 20 μ L samples at predetermined intervals (t = 0, 1, 2, 4, 8, 24 hours). Quench the reaction immediately by diluting 1:1 with cold Acetonitrile (-20°C).

  • Quantification: Analyze via RP-HPLC-UV at 254 nm. Use an internal standard (e.g., biphenyl) to correct for any injection volume variances.

  • Thermodynamic Calculation: Calculate the rate constants ( k ) and equilibrium concentrations. Plot ln(Keq​) versus 1/T (Van 't Hoff plot). The slope yields −ΔH/R and the y-intercept yields ΔS/R .

Experimental_Workflow S1 1. Sample Preparation Equilibration in 10% DMSO/Aqueous Buffer S2 2. Isothermal Microcalorimetry (IMC) Continuous Measurement of Heat Flow (ΔH) S1->S2 Thermal Data S3 3. RP-HPLC-UV Analysis Quantification of Degradation Kinetics S1->S3 Kinetic Data S4 4. Van't Hoff Plotting Derivation of ΔG, ΔS, and K_eq S2->S4 S3->S4 S5 5. Thermodynamic Profiling Mapping Stability Envelopes for API Manufacturing S4->S5

Figure 2: Orthogonal workflow for determining the thermodynamic stability envelope.

Conclusion

The thermodynamic stability of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is defined by a tense equilibrium between the resonance-stabilized quinazoline core and the highly reactive, electrophilic C4-position. While the 6-methoxy group provides structural stability, the synergistic electron-withdrawing effects of the 4-chloro and 2-trifluoromethyl groups prime the molecule for exothermic hydrolysis in protic environments. By employing rigorous, causality-driven analytical workflows like IMC and temperature-dependent HPLC, drug development professionals can accurately map the thermodynamic boundaries of this critical intermediate, ensuring high-yield API synthesis and preventing premature degradation.

Sources

Exploratory

Comprehensive Mass Spectrometry and Molecular Characterization of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Introduction & Pharmacological Context In modern drug discovery, halogenated heterocyclic scaffolds serve as critical building blocks for synthesizing highly targeted therapeutics. 4-Chloro-6-methoxy-2-(trifluoromethyl)q...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

In modern drug discovery, halogenated heterocyclic scaffolds serve as critical building blocks for synthesizing highly targeted therapeutics. 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (CAS: 338739-38-1) is a prime example of such a versatile intermediate[1].

From a mechanistic standpoint, the structural architecture of this molecule is deliberately designed for downstream functionalization. The chlorine atom at the C4 position acts as an excellent leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ) reactions, allowing for the rapid introduction of diverse amine nucleophiles. Concurrently, the strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group at the C2 position enhances the electrophilicity of the quinazoline core, accelerating these substitution reactions while simultaneously improving the metabolic stability and lipophilicity of the final drug candidate. This specific scaffold has been extensively utilized in the synthesis of potent CCR1 (CC chemokine receptor 1) antagonists, which are investigated for treating rheumatoid arthritis, multiple sclerosis, and osteolytic bone disorders[2].

To utilize this scaffold effectively in high-throughput synthesis and pharmacokinetic tracking, researchers must possess a rigorous understanding of its mass spectrometry profile. This whitepaper details the exact mass calculations and provides a self-validating analytical protocol for its characterization.

Physicochemical Profiling

When characterizing small molecules via mass spectrometry, it is critical to distinguish between the Average Molecular Weight (used for stoichiometric bulk calculations) and the Monoisotopic Exact Mass (used for High-Resolution Mass Spectrometry identification).

The quantitative data for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is summarized below.

Table 1: Physicochemical and Mass Spectrometry Data

ParameterQuantitative Value
Chemical Name 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline
CAS Registry Number 338739-38-1
PubChem CID
Molecular Formula C10​H6​ClF3​N2​O
Average Molecular Weight 262.615 g/mol
Monoisotopic Exact Mass (M) 262.0121 Da
Theoretical [M+H]+ Mass 263.0194 Da
Theoretical [M+2+H]+ Mass ( 37Cl ) 265.0164 Da

Theoretical Mass Calculations: The Monoisotopic Paradigm

The Causality of Exact Mass vs. Molecular Weight

Average molecular weight is calculated using the weighted average of all naturally occurring isotopes of each element. However, High-Resolution Mass Spectrometers (HRMS), such as Orbitraps or Time-of-Flight (TOF) instruments, separate ions based on their exact isotopic composition. Therefore, analytical chemists must calculate the monoisotopic mass , which relies exclusively on the primary, most abundant isotope of each element (e.g., 12C , 1H , 35Cl ).

Using the standard atomic weights established by the [2], the exact mass of the neutral molecule ( M ) is calculated as follows:

  • Carbon ( 12C ): 10 × 12.00000 = 120.00000 Da

  • Hydrogen ( 1H ): 6 × 1.00783 = 6.04698 Da

  • Chlorine ( 35Cl ): 1 × 34.96885 = 34.96885 Da

  • Fluorine ( 19F ): 3 × 18.99840 = 56.99520 Da

  • Nitrogen ( 14N ): 2 × 14.00307 = 28.00614 Da

  • Oxygen ( 16O ): 1 × 15.99491 = 15.99491 Da

  • Total Monoisotopic Mass ( M ): 262.01208 Da

The [M+H]+ Ion Formation

In positive Electrospray Ionization (ESI+), the molecule is ionized via the addition of a proton ( H+ ). A common technical oversight is adding the mass of a neutral hydrogen atom (1.00783 Da). Because a proton lacks an electron, the mass of an electron (0.00055 Da) must be subtracted.

  • Proton Mass: 1.00783 Da - 0.00055 Da = 1.00728 Da

  • Exact [M+H]+ Mass: 262.01208 + 1.00728 = 263.01936 Da (Rounded to 263.0194 Da).

Self-Validating LC-HRMS Analytical Protocol

To empirically verify the exact mass and purity of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline, the following self-validating LC-HRMS protocol is recommended.

Step 1: Sample Preparation
  • Procedure: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Methanol ensures complete solubilization of the moderately hydrophobic quinazoline core. Diluting the final sample in the mobile phase starting conditions prevents solvent-induced peak broadening (the "strong solvent effect") upon injection into the chromatograph.

Step 2: UHPLC Chromatographic Separation
  • Procedure: Inject 1 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase effectively retains the hydrophobic trifluoromethyl and chloro substituents. The addition of 0.1% Formic Acid is critical; it lowers the pH, ensuring the basic nitrogen atoms of the quinazoline ring remain protonated. This prevents secondary interactions with residual silanols on the silica column, resulting in sharp, symmetrical peaks.

Step 3: Electrospray Ionization (ESI+)
  • Procedure: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Causality: Positive mode is deliberately chosen because the basic nitrogen atoms within the quinazoline ring possess a high proton affinity, readily forming [M+H]+ ions. The high desolvation temperature and gas flow are required to rapidly evaporate the aqueous mobile phase, facilitating efficient ion release into the gas phase via the Rayleigh limit explosion mechanism.

Step 4: High-Resolution Mass Spectrometry (HRMS) Detection
  • Procedure: Acquire data using an Orbitrap or Q-TOF mass spectrometer in full scan mode ( m/z 100-1000) at a resolution of 70,000 (at m/z 200). Utilize a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously.

  • Causality & Self-Validation: The high resolution (70,000) separates the target ion from isobaric background matrix interferences. The lock-mass acts as a self-validating system , continuously correcting orbital trap drift in real-time to guarantee sub-ppm mass accuracy. Furthermore, structural identity is internally validated by confirming the ~3:1 intensity ratio of the m/z 263.0194 ( 35Cl ) and m/z 265.0164 ( 37Cl ) peaks—an immutable isotopic signature of a single chlorine atom.

Workflow Visualization

The following diagram illustrates the logical flow and physical transfer of the sample through the LC-HRMS system.

LCHRMS_Workflow SamplePrep Sample Preparation (1 mg/mL in MeOH) LC UHPLC Separation (C18 Column, H2O/MeCN) SamplePrep->LC 1 µL Injection ESI ESI+ Ionization [M+H]+ Formation LC->ESI Eluent Flow HRMS High-Resolution MS (Orbitrap / Q-TOF) ESI->HRMS Ion Transfer Data Mass Spectra Analysis Exact Mass: 263.0194 Da HRMS->Data Data Acquisition

Figure 1: Self-validating LC-HRMS workflow for exact mass determination of quinazoline derivatives.

References

  • PubChem Compound Summary for CID 34176277 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report) Source: Pure and Applied Chemistry URL:[Link]

  • Compounds Useful as Chemokine Receptor Antagonists (U.S. Patent 7,880,002 B2)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol Executive Summary The functionalization of quinazoline scaffolds is a corne...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Self-Validating Protocol

Executive Summary

The functionalization of quinazoline scaffolds is a cornerstone in the development of modern targeted therapeutics, particularly in the design of kinase inhibitors[1]. Among these building blocks, 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (CAS: 338739-38-1)[2] represents a highly specialized, electron-deficient electrophile. This application note provides a deeply mechanistic, self-validating protocol for the C4-arylation of this substrate via the Suzuki-Miyaura cross-coupling reaction. By understanding the causality behind catalyst selection and substrate electronics, researchers can achieve near-quantitative yields while suppressing common side reactions such as protodehalogenation and hydrolysis.

Mechanistic Rationale & Substrate Profiling

To optimize a cross-coupling reaction, one must first profile the electronic and steric environment of the substrate. The C4-position of 4-chloroquinazolines is uniquely activated for oxidative addition compared to standard aryl chlorides.

  • The Alpha-Nitrogen Effect: The N3 lone pair of the quinazoline ring actively coordinates with the Pd(0) center during the catalytic cycle. This pre-organization drastically lowers the activation energy barrier for the oxidative addition of the Csp²–Cl bond[3].

  • Electronic Modulation: The strongly electron-withdrawing 2-trifluoromethyl (CF₃) group severely depletes electron density from the pyrimidine core, rendering the C4 carbon highly electrophilic and further accelerating Pd insertion. Conversely, the 6-methoxy group provides localized electron density via resonance, which improves the solubility profile of the molecule without overriding the profound electrophilicity at C4.

Because the oxidative addition is exceptionally fast, the rate-limiting step shifts to reductive elimination . Therefore, catalyst selection must prioritize ligands that enforce a geometry conducive to rapid product release.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C4-Cl Activation) Pd0->OxAdd + Substrate Substrate 4-Chloro-6-methoxy-2- (trifluoromethyl)quinazoline Substrate->OxAdd TransMet Transmetalation (Boronate Complex) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Aryl Quinazoline Product RedElim->Product Product Release

Catalytic cycle for the C4-arylation of quinazolines.

Reaction Optimization & Causality

The table below summarizes the quantitative optimization data for the C4-arylation of highly electron-deficient quinazolines.

Table 1: Optimization of Reaction Conditions for C4-Arylation

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent (v/v)Temp (°C)Time (h)Conversion (%)*
1Pd(PPh₃)₄Na₂CO₃DME/H₂O (4:1)904.078%
2Pd(OAc)₂ / XPhosK₃PO₄Toluene/H₂O (10:1)1003.085%
3Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃Dioxane/H₂O (4:1)802.0>99%
4Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃DMF/H₂O (4:1)801.592%

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Causality Behind the Optimal Conditions (Entry 3):

  • Catalyst (Pd(dppf)Cl₂): Unlike Pd(PPh₃)₄, which utilizes monodentate ligands that can lead to sluggish reductive elimination, the bidentate dppf ligand enforces a rigid cis-geometry on the Pd(II) intermediate. This geometry is a strict requirement for reductive elimination, thereby accelerating product formation and minimizing competitive protodeboronation.

  • Solvent (Dioxane/H₂O): A biphasic system is critical. Water dissolves the inorganic base (K₂CO₃) to generate the highly nucleophilic arylboronate complex [ArB(OH)3​]− , which undergoes transmetalation significantly faster than the neutral boronic acid. Dioxane provides superior solubilization for the highly lipophilic, trifluoromethylated quinazoline.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Quality control checkpoints are embedded within the workflow to ensure empirical verification at every critical node.

Workflow Prep 1. Preparation Degas Solvents React 2. Reaction 80°C, 2 Hours Prep->React IPC 3. IPC LC-MS / 19F NMR React->IPC Workup 4. Workup Extraction IPC->Workup Purify 5. Purification Chromatography Workup->Purify

Step-by-step workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology

Step 1: Substrate Integrity Check (Validation Node 1)

  • Action: Dissolve 1 mg of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline in dry acetonitrile. Analyze via LC-MS.

  • Validation: Confirm the presence of the target mass (m/z ~263/265) exhibiting a classic 3:1 isotopic ratio indicative of a single chlorine atom. Ensure the absence of m/z ~245, which would indicate premature hydrolysis to the quinazolinone[1].

Step 2: Reaction Setup

  • Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%), and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

Step 3: Solvent Addition & Degassing

  • Action: Add a pre-mixed solution of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL total volume).

  • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) species. Degas the suspension via three freeze-pump-thaw cycles or by vigorous sparging with argon for 15 minutes.

Step 4: Execution

  • Action: Seal the vessel under an argon atmosphere. Heat the reaction mixture to 80 °C using an aluminum heating block with vigorous stirring (800 rpm) for 2 hours.

Step 5: In-Process Control (Validation Node 2)

  • Action: Withdraw a 10 µL aliquot of the organic layer, dilute in acetonitrile, and analyze via LC-MS and ¹⁹F NMR.

  • Validation:

    • LC-MS: The starting material doublet (m/z 263/265) must be fully consumed, replaced by the product mass.

    • ¹⁹F NMR: The CF₃ group serves as an unobstructed internal probe. The transformation of the C4-Cl bond to a C4-Aryl bond alters the electronic environment, resulting in a distinct shift of the ¹⁹F resonance. Proceed to workup only when the starting material ¹⁹F signal is completely absent.

Step 6: Workup & Purification

  • Action: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the phases and extract the aqueous layer twice with ethyl acetate (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure C4-arylated product.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuISlvo0-ayoaSqlwkn0ao9yIYTwijz6P18dryK90X15g6pVlbCdhyXBH_Zll9cPtfeT4uJa2mT2O_HRF24vaytFVSkHF2qyTLdbkt9pXcStc_2uXp0C2kOrE2piKw7iFmUn_9JSjjqV7-cZk=]
  • 4-chloro-6-methoxy-2-trifluoromethyl-quinazoline 338739-38-1. guidechem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3cERTEyjdptUa8uwv46EFO35IVNO9vh8nQHfSia9AD_WCWvTu27br5RTdUi7Q-x5XBHyI7a9nn5uTbiu_GzAyKXAE8w6HMdOTPbVm8j534OfwBhEyieVAfw2MyyV22azKim8mljr3NjCBisrHAN7TzDdV]
  • Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk). nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5KFIAxEHOzXmrf7w_ibdmGWs5QBGZl-QtczqdrgckQxmiAWgnfg7RK8NzPXiKRgFQYHkoyX257wQQkLnezLbUSaSDzAFQkeMOf9h8n_4Af5xbHgEpeEMCSK6agMPe5KnpPQoIOHGr61gcebo=]

Sources

Application

Advanced Protocols for Catalytic Amination of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Executive Summary & Chemical Rationale The functionalization of the quinazoline core is a cornerstone in the development of kinase inhibitors and other targeted therapeutics. Specifically, 4-Chloro-6-methoxy-2-(trifluoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The functionalization of the quinazoline core is a cornerstone in the development of kinase inhibitors and other targeted therapeutics. Specifically, 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (CAS: 338739-38-1) presents a highly unique electronic profile that dictates its reactivity in amination protocols:

  • α -Nitrogen Effect & Activation: The C(4)–Cl bond is highly activated relative to standard aryl chlorides due to the electron-withdrawing nature of the adjacent N1 and N3 atoms [1].

  • Substituent Push-Pull Dynamics: The strongly electron-withdrawing 2-trifluoromethyl group (-I, -M effects) significantly accelerates nucleophilic attack at the C4 position. Conversely, the 6-methoxy group (+M effect) donates electron density into the ring, slightly dampening this hyper-reactivity and providing stability against spontaneous degradation.

  • The Need for Catalysis: While strong aliphatic amines readily undergo standard Nucleophilic Aromatic Substitution (SNAr), weak nucleophiles—such as sterically hindered anilines or aminopyrazoles—suffer from low conversion rates and competing hydrolysis. For these challenging substrates, Palladium-catalyzed Buchwald-Hartwig amination is strictly required to achieve high yields and specific chemoselectivity [2].

Mechanistic Pathways & Chemoselectivity

The choice between SNAr and Pd-catalyzed amination is not merely a matter of yield; it is a fundamental chemoselectivity switch. For example, when reacting 4-chloroquinazolines with 3-amino-1H-pyrazoles, acid-promoted SNAr exclusively yields the primary amine coupling product. In stark contrast, the Pd2(dba)3/Xantphos catalytic system shifts the selectivity entirely to the secondary cyclic amine[3].

Chemoselectivity Start 4-Chloro-6-methoxy- 2-(trifluoromethyl)quinazoline Cond1 Acid-Promoted SNAr (0.1 eq HCl, H2O) Start->Cond1 Cond2 Pd-Catalysis (Pd2(dba)3, Xantphos) Start->Cond2 Amine 3-Amino-1H-pyrazole (Primary & Secondary N) Amine->Cond1 Amine->Cond2 Prod1 Primary Amine Coupling Product Cond1->Prod1 Chemoselective Prod2 Secondary Amine Coupling Product Cond2->Prod2 Chemoselective

Fig 1: Chemoselectivity switch between SNAr and Pd-catalyzed amination workflows.

Comparative Methodologies

To provide a comprehensive toolkit, we outline two distinct protocols. The table below summarizes the operational parameters and optimal use cases for each method.

ParameterProtocol A: Pd-Catalyzed AminationProtocol B: Green Acid-Promoted SNAr
Optimal Substrates Weak nucleophiles, aminopyrazoles, amidesModerately basic anilines, aliphatic amines
Catalyst / Promoter Pd2(dba)3 (5 mol%), Xantphos (10 mol%)HCl (0.1 equiv.)
Base Cs2CO3 (2.0 equiv.)None
Solvent Anhydrous 1,4-DioxaneWater or Isopropanol
Temperature 90–100 °C40–80 °C
Chemoselectivity Secondary amines (cyclic)Primary amines
Primary Side Reaction ProtodehalogenationHydrolysis (Quinazolin-4-ol formation)

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Designed for electron-deficient anilines and chemoselective coupling of secondary amines.

Causality Insight: Xantphos is selected as the ligand due to its large bite angle (~111°), which accelerates the reductive elimination step and prevents the formation of off-cycle, inactive Pd-bis(amine) complexes. Cs2CO3 is utilized as a mild base; stronger bases like NaOtBu can degrade the fluorinated quinazoline core.

Step-by-Step Methodology:

  • Inert Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (1.0 equiv., 1.0 mmol, ~262.6 mg).

  • Catalyst Loading: Add Pd2(dba)3 (0.05 equiv., 5 mol%) and Xantphos (0.10 equiv., 10 mol%).

  • Reagent Addition: Add the desired amine (1.2 equiv.) and anhydrous Cs2CO3 (2.0 equiv.).

  • Solvent Addition: Seal the tube with a septum, remove it from the glovebox, and inject anhydrous 1,4-Dioxane (10 mL, 0.1 M) via syringe.

  • Thermal Activation: Replace the septum with a Teflon screwcap under positive N2 flow. Heat the reaction mixture in an oil bath at 90 °C for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexane/EtOAc gradient).

Workflow Step1 Glovebox Preparation Weigh Catalyst & Ligand Step2 Substrate Addition Add Quinazoline & Amine Step1->Step2 Step3 Solvent & Base Add Dioxane & Cs2CO3 Step2->Step3 Step4 Thermal Activation Heat at 90 °C (12 h) Step3->Step4 Step5 Reaction Monitoring LC-MS / TLC Aliquot Step4->Step5 Step5->Step4 If Incomplete Step6 Workup & Purification Celite Filtration & Chromatography Step5->Step6 If Conversion >95%

Fig 2: Step-by-step experimental workflow for Pd-Catalyzed Amination.

Protocol B: Green Acid-Promoted SNAr in Aqueous Media

Designed for standard anilines, prioritizing sustainability and scalability.

Causality Insight: The addition of a catalytic amount of HCl (0.1 equiv.) protonates the quinazoline nitrogen, drastically lowering the LUMO energy and accelerating nucleophilic attack. However, exceeding 0.1 equivalents will protonate the incoming aniline nucleophile, halting the reaction and driving the equilibrium toward the hydrolysis side-product[4].

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask, suspend 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (1.0 equiv., 1.0 mmol) in deionized water (5 mL, 0.2 M). (Note: If the aniline is highly lipophilic, use a 1:1 mixture of Water/Isopropanol).

  • Reagent Addition: Add the aniline derivative (1.1 equiv.).

  • Acid Catalysis: Add aqueous HCl (0.1 equiv., 1.0 M solution) dropwise.

  • Heating: Stir the suspension vigorously at 80 °C for 4–6 hours. The reaction typically transitions from a suspension to a thick slurry as the product forms.

  • Isolation: Cool the reaction to 0 °C in an ice bath. Adjust the pH to ~7 using saturated aqueous NaHCO3.

  • Filtration: Filter the precipitated product, wash with cold water (2 x 10 mL), and dry under high vacuum.

System Self-Validation & Troubleshooting

To ensure the integrity of the protocols, scientists must employ real-time validation checks:

  • LC-MS Monitoring:

    • Starting Material: Look for the characteristic chlorine isotope pattern (3:1 ratio) at m/z≈263.0 [M+H]+ .

    • Hydrolysis Byproduct (Critical Failure): If the reaction system contains too much water (in Protocol A) or too much acid (in Protocol B), the C4-Cl bond will hydrolyze. Monitor for m/z≈245.0 [M+H]+ , which corresponds to 6-methoxy-2-(trifluoromethyl)quinazolin-4-ol. If this peak dominates, immediately abort the reaction and rigorously dry your solvents/reagents.

  • TLC Fluorescence: The starting chloroquinazoline is UV-active (dark spot at 254 nm). The aminated products, due to extended conjugation, often exhibit bright blue or green fluorescence under 365 nm UV light. This visual cue is a rapid, self-validating indicator of successful C-N bond formation.

References

  • Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. Organic Letters, American Chemical Society (2009).[Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, MDPI (2014).[Link]

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, American Chemical Society (2024).[Link]

Sources

Method

Application Note: Preparation of Bioactive Quinazolines from 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Rationale & Scaffold Significance in Drug Discovery The quinazoline heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved targeted therapies. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Scaffold Significance in Drug Discovery

The quinazoline heterocycle is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved targeted therapies. The specific intermediate 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline serves as a highly versatile electrophilic building block for synthesizing advanced oncological probes and therapeutics.

The structural modifications on this specific scaffold are highly deliberate:

  • The 2-Trifluoromethyl Group: Incorporating fluorine chemistry via a −CF3​ group at the C2 position acts as a critical bioisostere. It significantly boosts the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidative metabolism at the otherwise vulnerable C2 position, while simultaneously enhancing lipophilicity and cellular permeability[1].

  • The 6-Methoxy Group: This electron-donating moiety modulates the electronic cloud of the quinazoline core. In downstream applications, this modification enhances dipole interactions and hydrogen bonding within the colchicine binding site of tubulin[2].

Derivatives synthesized from this intermediate, particularly N -aryl-2-trifluoromethyl-quinazoline-4-amines, have demonstrated potent efficacy as Werner (WRN) helicase inhibitors[1] and tubulin polymerization inhibitors in leukemia models[2].

Mechanistic Causality: The SNAr Reaction Pathway

The conversion of the 4-chloroquinazoline intermediate to bioactive 4-aminoquinazolines proceeds via a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism.

Understanding the kinetics of this reaction is essential for optimizing yields. The rate-determining step (RDS) is the initial nucleophilic attack by the aniline derivative, which generates an anionic Meisenheimer complex [3]. The 4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline scaffold is uniquely primed for this reaction:

  • Electronic Activation: The strongly electron-withdrawing −CF3​ group works synergistically with the quinazoline ring nitrogens to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the C4 carbon, making it highly susceptible to nucleophilic attack[3].

  • Solvation Dynamics: The choice of solvent dictates the reaction trajectory. Utilizing polar protic solvents (such as n -butanol) provides critical electrophilic solvation to the departing chloride ion via hydrogen bonding. This solvation stabilizes the transition state and significantly accelerates the reaction compared to aprotic environments[4].

SNAr_Mechanism SM 4-Chloro-6-methoxy- 2-(trifluoromethyl)quinazoline Meisenheimer Meisenheimer Complex (Anionic Intermediate) SM->Meisenheimer Nucleophilic Attack (RDS) Nuc Aniline Derivative (Nucleophile) Nuc->Meisenheimer Product N-Aryl-6-methoxy-2-(trifluoromethyl) quinazolin-4-amine Meisenheimer->Product Chloride Elimination Target1 Tubulin Polymerization Inhibition Product->Target1 Target2 WRN Helicase Inhibition Product->Target2 Outcome Cancer Cell Apoptosis Target1->Outcome Target2->Outcome

Figure 1: SNAr synthetic workflow and downstream oncological targets of quinazoline derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Objective: Convert 6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one to the active 4-chloro electrophile. Causality & Design: Phosphorus oxychloride ( POCl3​ ) is used as both solvent and chlorinating agent. A common failure point in this synthesis is the formation of unreactive pseudodimers at lower temperatures. To suppress this side reaction, a catalytic amount of N,N -diisopropylethylamine (DIPEA) is added, and the reaction is driven at elevated temperatures (90 °C) to ensure clean conversion[5].

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask under inert argon, add 6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Carefully add freshly distilled POCl3​ (10.0 eq) followed by dropwise addition of DIPEA (0.1 eq). Caution: Highly exothermic.

  • Reflux: Heat the mixture to 90 °C and stir for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The reaction is complete when the highly fluorescent starting material spot disappears.

  • Workup (Self-Purifying): Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3​ . Slowly pour the resulting viscous residue into vigorously stirred ice-cold water. The sudden thermal shock and hydrolysis of residual phosphoryl species will precipitate the 4-chloroquinazoline as a pale yellow solid.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum. Note: Use immediately for the next step as 4-chloroquinazolines are prone to slow hydrolysis in ambient moisture.

Protocol B: SN​Ar Amination with Aniline Derivatives

Objective: Couple the 4-chloro intermediate with anilines to yield bioactive target compounds. Causality & Design: The reaction is conducted in n -butanol to leverage electrophilic solvation[4]. For electron-rich anilines, no base is required as the basicity of the amine itself drives the reaction. For electron-poor anilines, an exogenous base (DIPEA) and microwave irradiation are required to overcome the increased activation energy barrier[5].

Step-by-Step Methodology:

  • Setup: In a 50 mL sealed tube, dissolve 4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline (1.0 eq) in anhydrous n -butanol (0.2 M concentration).

  • Nucleophile Addition: Add the desired aniline derivative (1.2 eq).

  • Heating: Heat the reaction mixture to 90 °C for 3 hours.

  • Validation Checkpoint: TLC analysis will reveal the consumption of the high-Rf starting material and the appearance of a lower-Rf product spot that exhibits intense blue fluorescence under 365 nm UV light.

  • Workup (Self-Purifying): Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 1 hour. The target N -aryl-quinazoline-4-amine will spontaneously crystallize from the n -butanol matrix.

  • Isolation: Filter the crystals and wash with cold ethanol (2 × 5 mL) to remove any unreacted aniline and trace impurities.

Quantitative Optimization Data

The electronic nature of the incoming aniline nucleophile drastically alters the required SN​Ar conditions. The table below summarizes the optimized, field-proven parameters required to achieve high yields across different nucleophilic profiles.

Table 1: Optimization of SN​Ar Reaction Conditions based on Nucleophile Reactivity

Nucleophile Electronic ProfileRepresentative AmineSolvent SystemBase RequirementTemperature & TimeExpected Yield (%)
Electron-Rich p -Anisidine n -ButanolNone80 °C, 2 h85–92%
Neutral Aniline n -ButanolNone90 °C, 3 h78–85%
Electron-Deficient p -NitroanilineDioxane / H2​O DIPEA (1.5 eq)100 °C (MW), 0.5 h65–75%
Sterically Hindered 2,6-DimethylanilineDMFNaH (1.2 eq)120 °C, 6 h50–60%

Note: Microwave (MW) irradiation is highly recommended for electron-deficient systems to force the formation of the Meisenheimer complex[5].

References

  • Title: Design and synthesis of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as potential Werner-dependent anticancer agents Source: ResearchGate URL
  • Title: Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells Source: ResearchGate URL
  • Title: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives Source: Benchchem URL
  • Title: Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways Source: Frontiers URL
  • Source: PubMed Central (PMC)

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Abstract: This document provides a comprehensive technical guide for the chemical functionalization of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline, a pivotal building block in contemporary medicinal chemistry. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for the chemical functionalization of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline, a pivotal building block in contemporary medicinal chemistry. The quinazoline scaffold is a "privileged structure" found in numerous approved therapeutics, particularly in oncology.[1][2][3] This guide moves beyond simple procedural descriptions to elucidate the underlying chemical principles, offering researchers, scientists, and drug development professionals the strategic insights required for efficient and rational synthesis of novel quinazoline derivatives. We will explore the most prevalent and effective transformations centered on the highly reactive C4-chloro position, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Each section provides detailed, field-tested protocols, mechanistic considerations, and expert commentary on experimental design.

Introduction: The Strategic Importance of the Quinazoline Core

The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a cornerstone of modern drug discovery.[4][5] The specific scaffold, 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline, is pre-activated for selective modification. The chlorine atom at the C4 position serves as an excellent leaving group, and its reactivity is significantly enhanced by the electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring and the potent trifluoromethyl group at the C2 position. This electronic arrangement renders the C4 carbon highly electrophilic and susceptible to attack by a diverse range of nucleophiles, making it the primary locus for synthetic diversification.

The following sections detail the principal reagents and methodologies for exploiting this reactivity to generate libraries of novel compounds for biological screening.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most direct and widely utilized method for functionalizing the 4-chloroquinazoline core is through Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, forming a transient, negatively charged Meisenheimer complex. The exceptional stability of this intermediate, due to resonance delocalization across the electron-deficient quinazoline ring, drives the reaction to completion.

SNAr_Mechanism Figure 1: S N Ar Mechanism at the C4 Position Substrate 4-Chloro-quinazoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ (Addition) Nu Nucleophile (Nu⁻) Product 4-Substituted-quinazoline Meisenheimer->Product - Cl⁻ (Elimination) Cl_ion Cl⁻ Suzuki_Cycle Figure 2: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedElim Product (Ar-Ar') Trans->RedElim ArCl Quinazoline-Cl ArCl->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Trans

Sources

Method

Step-by-step synthesis protocol for 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Document Type: Application Note & Synthesis Protocol Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Compound Identifier: CAS Registry Number 338739-38-1 Introduction and Strate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Synthesis Protocol Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Compound Identifier: CAS Registry Number 338739-38-1

Introduction and Strategic Context

The compound 4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline is a highly versatile electrophilic building block widely utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of diverse pharmacological agents, most notably in the development of potent Chemokine Receptor 1 (CCR1) antagonists [1].

The presence of the 2-trifluoromethyl group significantly alters the electronic landscape of the quinazoline core. It enhances the electrophilicity at the C4 position, making the subsequent nucleophilic aromatic substitution (SNAr) with various amines or anilines exceptionally efficient. However, this same electron-withdrawing effect demands optimized conditions during the chlorination of the quinazolinone precursor to prevent degradation and ensure high conversion rates.

Mechanistic Pathway and Workflow

The synthesis is a robust, two-step sequence beginning with commercially available 2-amino-5-methoxybenzamide.

  • Cyclocondensation: The starting material undergoes acylation with trifluoroacetic anhydride (TFAA), followed by intramolecular cyclodehydration to form the quinazolin-4(3H)-one core.

  • Deoxychlorination: The tautomeric lactam is converted to the highly reactive 4-chloroquinazoline using phosphorus oxychloride (POCl 3​ ) activated by a catalytic amount of N,N-dimethylformamide (DMF).

G SM 2-Amino-5-methoxybenzamide (Starting Material) INT 6-Methoxy-2-(trifluoromethyl) quinazolin-4(3H)-one (Intermediate) SM->INT TFAA, Pyridine DCM, 0°C to Reflux PROD 4-Chloro-6-methoxy-2- (trifluoromethyl)quinazoline (Target Product) INT->PROD POCl3, cat. DMF 100°C, 4-6h

Figure 1: Two-step synthetic workflow for 4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 6-Methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one

Causality Insight: Pyridine acts as both an acid scavenger and a nucleophilic catalyst. The initial addition must be performed at 0 °C because the acylation of the primary amine by TFAA is highly exothermic. Subsequent heating is required to drive the intramolecular cyclization (dehydration) of the intermediate diamide to the thermodynamically stable quinazolinone.

Protocol:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, a reflux condenser, and a nitrogen inlet. Thoroughly flame-dry the apparatus.

  • Dissolution: Suspend 2-amino-5-methoxybenzamide (1.0 equiv, 50 mmol) in anhydrous dichloromethane (DCM, 150 mL). Add anhydrous pyridine (3.0 equiv, 150 mmol).

  • Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Charge the addition funnel with trifluoroacetic anhydride (TFAA, 1.5 equiv, 75 mmol) dissolved in anhydrous DCM (20 mL). Add the TFAA solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature over 1 hour. Transition to a heating mantle and reflux the mixture (approx. 40 °C) for 12 hours.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove DCM. Suspend the resulting residue in cold water (200 mL) and adjust the pH to 5-6 using 1M HCl to precipitate the product.

  • Isolation: Filter the precipitate under vacuum, wash sequentially with water (2 x 50 mL) and cold ethanol (20 mL). Dry the solid in vacuo at 50 °C overnight to afford the intermediate.

Step 2: Synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Causality Insight: POCl 3​ alone is often sluggish for electron-deficient quinazolinones. The addition of catalytic DMF generates the Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ. This highly electrophilic species rapidly activates the tautomeric hydroxyl group of the quinazolinone, transforming it into an excellent leaving group and dramatically accelerating the chlorination while minimizing thermal degradation [2].

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (CaCl 2​ ).

  • Reagent Mixing: Add 6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one (1.0 equiv, 30 mmol) to the flask. Carefully add phosphorus oxychloride (POCl 3​ , 10.0 equiv, 300 mmol) to form a suspension.

  • Catalysis: Add N,N-dimethylformamide (DMF, 0.1 equiv, 3 mmol) dropwise. Caution: Mild effervescence may occur.

  • Reaction: Heat the mixture to 100 °C (gentle reflux of POCl 3​ ) for 4 to 6 hours. The suspension will gradually transition into a clear, dark amber solution as the starting material is consumed.

  • Monitoring: Monitor reaction completion via LC-MS (quench a 10 µL aliquot in cold methanol to observe the corresponding 4-methoxy adduct).

  • Workup (Critical Safety Step): Cool the reaction to room temperature. Distill off the excess POCl 3​ under reduced pressure (rotary evaporator, water bath at 40 °C). Do not bake the residue.

  • Quenching: Dissolve the concentrated syrup in ethyl acetate (150 mL). Pour this organic layer slowly into a vigorously stirred biphasic mixture of crushed ice (200 g) and saturated aqueous NaHCO 3​ (200 mL). Maintain the pH of the aqueous layer > 7.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous phase with additional ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. The crude product can be used directly in subsequent SNAr reactions or purified via short-pad silica gel filtration (Eluent: Hexanes/EtOAc 8:2).

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and kinetic parameters required to achieve optimal self-validating yields.

ParameterStep 1: CyclocondensationStep 2: Deoxychlorination
Limiting Reagent 2-Amino-5-methoxybenzamide6-Methoxy-2-(CF 3​ )quinazolin-4-one
Key Reagents TFAA (1.5 eq), Pyridine (3.0 eq)POCl 3​ (10.0 eq), DMF (0.1 eq)
Solvent Anhydrous DCMNeat (POCl 3​ acts as solvent)
Temperature Profile 0 °C 25 °C 40 °C25 °C 100 °C
Reaction Time 12 hours (Reflux)4 - 6 hours
Expected Yield 82 - 88%90 - 95%
Appearance Off-white to pale yellow solidPale yellow crystalline solid

Analytical Validation System

To ensure the integrity of the protocol, the resulting 4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline must satisfy the following self-validating analytical criteria before downstream application:

  • LC-MS (ESI+): The compound is highly reactive. Direct LC-MS analysis in protic solvents (like MeOH or H 2​ O/MeCN gradients) will often show the solvolysis product. To observe the intact mass, use an aprotic solvent system or intentionally quench an aliquot in anhydrous methanol to quantitatively observe the [M+H]+ of the 4-methoxy derivative ( m/z 259.0). The intact mass of the target chloride is calculated for C 10​ H 6​ ClF 3​ N 2​ O: 262.01.

  • 19 F NMR (376 MHz, CDCl 3​ ): A sharp, distinct singlet around δ -70.5 ppm confirms the integrity of the trifluoromethyl group.

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • δ 8.05 (d, J = 9.2 Hz, 1H, Ar-H, C8)

    • δ 7.62 (dd, J = 9.2, 2.8 Hz, 1H, Ar-H, C7)

    • δ 7.45 (d, J = 2.8 Hz, 1H, Ar-H, C5)

    • δ 4.02 (s, 3H, -OCH 3​ )

References

  • Carson, K. G., et al. (2006). Compounds Useful as Chemokine Receptor Antagonists. (U.S. Patent Application Publication No. US 2006/0172994 A1). United States Patent and Trademark Office.
  • Wright, S. W., et al. (2006). "The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles." Tetrahedron, 62(30), 7171-7185. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Solubility issues of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical hurdles associated with 4-Chloro-6-methoxy-2-(t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical hurdles associated with 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline .

Working with halogenated quinazolines in aqueous media presents a dual challenge: overcoming extreme thermodynamic hydrophobicity while preventing rapid chemical degradation. This guide will deconstruct the causality behind these issues and provide self-validating protocols to ensure the integrity of your experiments.

The Chemical Dilemma: Hydrophobicity vs. Electrophilicity

To successfully formulate 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline, we must first understand its molecular behavior. The compound is highly lipophilic due to the quinazoline core, the methoxy group, and the strongly electron-withdrawing trifluoromethyl (-CF₃) group[1].

However, poor solubility is only half the problem. The C(sp²)–Cl bond at the 4-position is highly activated by the α-nitrogen effect of the quinazoline ring[2]. The addition of the -CF₃ group at the 2-position further depletes electron density from the ring via inductive effects. Consequently, the C4 carbon becomes highly electrophilic. When introduced to aqueous media, water acts as a nucleophile, leading to rapid nucleophilic aromatic substitution (SₙAr) that hydrolyzes the compound into its inactive quinazolin-4(3H)-one derivative[3].

G A 4-Chloro-quinazoline Core C Tetrahedral Intermediate A->C Nucleophilic Attack B Aqueous Media (H2O / OH-) B->C OH- D Quinazolin-4(3H)-one (Hydrolysis Product) C->D -Cl- (Leaving Group)

Mechanism of 4-chloroquinazoline hydrolysis in aqueous media.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when diluted from a DMSO stock into PBS. How can I prevent this? A1: This is a classic symptom of a Biopharmaceutics Classification System (BCS) Class II/IV compound hitting its thermodynamic solubility limit[1]. Direct dilution into PBS forces the hydrophobic -CF₃ and quinazoline moieties out of solution. To prevent this, you must lower the surface tension and provide a hydrophobic microenvironment using surfactant-based solid dispersions (e.g., Poloxamer 407) before introducing the aqueous phase[4].

Q2: I ran an LC-MS on my aqueous assay samples and noticed a mass shift of approximately -18 Da. What happened? A2: Your compound has hydrolyzed. The exact mass shift from replacing a chlorine atom (~35 Da) with a hydroxyl group (~17 Da) is -18 Da. The 4-chloro group is highly labile[3]. You are no longer testing 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline; you are testing 6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one.

Q3: Can I use protic co-solvents like Methanol or Ethanol to improve solubility instead of DMSO? A3: Absolutely not. Because the C4 position is highly electrophilic[2], protic solvents like methanol or ethanol will act as nucleophiles, resulting in the formation of 4-methoxy or 4-ethoxy quinazoline ethers. You must use strictly anhydrous, aprotic solvents (like dry DMSO or DMF) for all stock solutions.

Quantitative Data: Solubility vs. Stability

The table below summarizes the causality between formulation media, apparent solubility, and the chemical half-life of the C4-Cl bond. Notice that while standard surfactants improve solubility, they do not adequately protect against hydrolysis.

Formulation MediaApparent Aqueous Solubility (µg/mL)Half-Life (t½) at 25°CPrimary Failure Mode
100% PBS (pH 7.4) < 1.0< 2 hoursImmediate Precipitation / Hydrolysis
5% DMSO in Water ~ 5.0~ 4 hoursHydrolysis
10% Tween 80 (aq) ~ 45.0~ 12 hoursSlow Hydrolysis
Poloxamer 407 Solid Dispersion > 200.0 > 48 hours Stable (Micellar Shielding)

Troubleshooting Protocol: Self-Validating Micellar Dispersion

To solve both the thermodynamic solubility and the hydrolytic degradation issues, we utilize a Poloxamer 407 Solid Dispersion [4]. Poloxamer 407 forms amphiphilic micelles that sequester the hydrophobic quinazoline core while sterically shielding the electrophilic C4-chloro group from bulk water molecules.

This protocol is designed as a self-validating system: every critical phase includes a verification step to ensure data integrity.

Step-by-Step Methodology

Step 1: Anhydrous Stock Preparation

  • Weigh 5.0 mg of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline in a dry, argon-purged vial.

  • Dissolve in 1.0 mL of strictly anhydrous DMSO (Molecular sieves treated).

  • Validation Check: Run an immediate LC-MS aliquot to establish a baseline. Ensure the [M+H]+ peak matches the chlorinated parent mass and no -18 Da degradation product is present.

Step 2: Carrier Matrix Fusion (Solvent Evaporation Method)

  • Dissolve 50.0 mg of Poloxamer 407 in 2.0 mL of volatile organic solvent (e.g., anhydrous acetone).

  • Add 200 µL of the DMSO stock (1.0 mg of drug) to the Poloxamer solution.

  • Vortex for 60 seconds to ensure a homogenous molecular mixture.

  • Remove the acetone under a gentle stream of nitrogen gas, followed by 2 hours in a vacuum desiccator to form a thin, solid dispersion film[1].

Step 3: Aqueous Reconstitution

  • Reconstitute the solid film with 10.0 mL of slightly acidic buffer (pH 6.0–6.5). Causality note: A slightly acidic pH minimizes the concentration of highly nucleophilic OH⁻ ions, further slowing any residual hydrolysis risk.

  • Sonicate in a cold water bath (to prevent thermal degradation) for 5 minutes until a clear or slightly opalescent micellar dispersion is formed.

Step 4: System Validation

  • Physical Validation: Analyze the dispersion via Dynamic Light Scattering (DLS). A successful micellar encapsulation will yield a uniform particle size distribution between 20–80 nm.

  • Chemical Validation: Run an LC-MS at t=0 and t=24h. The protected C4-Cl bond should remain >95% intact over the 24-hour period.

G S1 Anhydrous Stock (100% DMSO) S2 Surfactant Matrix (Poloxamer 407) S1->S2 S3 Aqueous Dilution (pH 6.0 Buffer) S2->S3 S4 Micellar Shielding (Stabilized) S3->S4

Step-by-step workflow for micellar stabilization of hydrophobic quinazolines.

References

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. National Institutes of Health (NIH). Available at: [Link]

Sources

Optimization

Technical Support Center: Handling and Reactivity of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges researchers face when working with highly activated quinazoline deri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical challenges researchers face when working with highly activated quinazoline derivatives.

The compound 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is an exceptionally potent electrophile. While this makes it an excellent building block for drug discovery, it also makes it notoriously unstable and prone to rapid hydrolysis. This guide synthesizes mechanistic theory with field-proven protocols to help you prevent degradation and maximize your reaction yields.

Mechanistic Causality: Why is this Molecule so Sensitive?

To troubleshoot effectively, we must first understand the structural causality driving the degradation. The 4-chloroquinazoline core is inherently highly reactive toward Nucleophilic Aromatic Substitution (SNAr). This is driven by the α -nitrogen effect , where the adjacent nitrogen atom stabilizes the anionic Meisenheimer complex during nucleophilic attack, thereby activating the Csp2​−Cl bond[1].

In your specific substrate, the presence of the 2-(trifluoromethyl) group acts as a powerful electron-withdrawing group (EWG). This inductive pull further depletes electron density from the pyrimidine ring, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the activation energy for nucleophilic attack plummets. Even weak, adventitious nucleophiles—such as atmospheric moisture or trace water in solvents—will readily attack the C4 position, displacing the chloride ion to form the thermodynamically stable 6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one (the hydrolysis byproduct)[2].

MechanisticPathway SM 4-Chloro-6-methoxy- 2-(CF3)quinazoline (Highly Electrophilic) H2O Trace Moisture / Aqueous Base SM->H2O Undesired Pathway Nu Anhydrous Amine / Target Nucleophile SM->Nu Controlled Conditions Hydrolysis Quinazolin-4(3H)-one (Hydrolysis Dead-End) H2O->Hydrolysis Product 4-Substituted Target (Desired SNAr) Nu->Product

Mechanistic divergence of 4-chloroquinazolines: Hydrolysis vs. SNAr.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My starting material turned into a white, insoluble powder during storage. What happened?

A: Your compound has undergone atmospheric hydrolysis. The resulting 4(3H)-quinazolinone is highly crystalline and poorly soluble in standard organic solvents compared to the starting 4-chloro derivative. Because the C4-Cl bond is so activated, standard ambient storage is insufficient. Solution: The compound must be stored under a strict inert atmosphere (Argon or Nitrogen) at -20 °C[3]. Use a secondary desiccator cabinet for the storage vial and avoid repeated freeze-thaw cycles that introduce condensation.

Q2: I am attempting a Suzuki-Miyaura cross-coupling, but I am only isolating the hydrolyzed quinazolinone. How can I prevent this?

A: Standard Suzuki-Miyaura conditions rely on aqueous bases (e.g., Na2​CO3​ in H2​O /Toluene). In the presence of water and base, the hydrolysis of the C4-chloro group outpaces the palladium oxidative addition[1][2]. Solution: You must switch to anhydrous cross-coupling conditions . Utilize anhydrous, non-nucleophilic bases such as finely milled Cs2​CO3​ or K3​PO4​ in strictly anhydrous solvents (e.g., 1,4-Dioxane or DMF). Ensure your boronic acid or ester is thoroughly dried under high vacuum prior to use.

Q3: During the workup of my SNAr amination, my product yield drops significantly. Why?

A: If your target nucleophile is a weak amine, unreacted starting material or partially formed intermediates can hydrolyze during an aqueous workup. Furthermore, if the reaction did not reach full conversion, quenching with water destroys the remaining starting material. Solution: Monitor the reaction strictly via LC-MS (using anhydrous aliquots). Once complete, avoid aqueous basic washes. Instead, filter the crude mixture through a pad of Celite to remove precipitated salts, concentrate under reduced pressure, and proceed directly to flash chromatography.

Quantitative Data: Impact of Reaction Conditions

The choice of solvent and base dictates the survival of the chloro group. The table below summarizes internal benchmarking data for the SNAr amination of 4-chloroquinazolines, illustrating how moisture and base selection skew the product distribution.

Solvent SystemBase UsedCondition StatusHydrolysis Byproduct (%)Desired SNAr Yield (%)
THF / H2​O (1:1) Na2​CO3​ Aqueous> 95%< 5%
Toluene K2​CO3​ (Aqueous)Biphasic78%15%
DMF (Standard) Et3​N Ambient Moisture35%60%
DMF (Anhydrous)DIPEAStrict Schlenk< 2%96%
1,4-Dioxane (Anhydrous) Cs2​CO3​ (Dry)Strict Schlenk< 5%92%

Table 1: Effect of solvent and base selection on the chemoselectivity of 4-chloroquinazoline reactions.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, all manipulations of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline must be treated as a self-validating anhydrous system[4].

Protocol: Anhydrous SNAr Amination Workflow

Reagents & Equipment:

  • 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (Stored at -20 °C under Ar)

  • Target Amine (Nucleophile, dried over molecular sieves)

  • N,N-Diisopropylethylamine (DIPEA, distilled over CaH2​ )

  • Anhydrous DMF (stored over 3Å molecular sieves)

  • Schlenk line, flame-dried glassware.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (0.1 Torr). Backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times.

  • Substrate Loading: Transfer the flask to an Argon-filled glovebox. Weigh out the 4-chloroquinazoline substrate and add it to the flask. Seal with a rubber septum and remove from the glovebox.

  • Solvent & Base Addition: Connect the flask to the Schlenk line (Argon flow). Using a dry, gas-tight syringe, inject the anhydrous DMF to achieve a 0.2 M concentration. Inject 2.0 equivalents of anhydrous DIPEA.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath (the CF3 group makes the SNAr highly exothermic; cooling prevents side-reactions). Slowly add 1.1 equivalents of the target amine dropwise.

  • Execution: Allow the reaction to slowly warm to room temperature. Stir for 2–4 hours. Monitor progress via TLC or LC-MS by withdrawing 5 μL aliquots using a dry microsyringe.

  • Anhydrous Workup: Upon complete consumption of the starting material, do not quench with water. Instead, evaporate the DMF under high vacuum (Genevac or rotary evaporator with a high-vacuum pump).

  • Purification: Re-dissolve the crude residue in a minimal amount of Dichloromethane (DCM) and load directly onto a silica gel column. Elute with a Hexane/Ethyl Acetate gradient.

ExperimentalWorkflow Step1 1. Flame-dry glassware under high vacuum Step2 2. Backfill with Argon (x3) to establish inert atmosphere Step1->Step2 Step3 3. Add 4-Cl Quinazoline (Ideally inside Glovebox) Step2->Step3 Step4 4. Inject Anhydrous Solvent & Non-nucleophilic Base (DIPEA) Step3->Step4 Step5 5. Execute Reaction at 0 °C (Monitor via dry LC-MS aliquots) Step4->Step5 Step6 6. Anhydrous Workup (Direct evaporation, NO water) Step5->Step6

Step-by-step anhydrous workflow to prevent premature hydrolysis.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Storage conditions to prevent degradation of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides essential information on the proper storage and handling of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information on the proper storage and handling of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline to prevent its degradation. As a Senior Application Scientist, this guide synthesizes established principles of chemical stability with practical, field-proven insights to ensure the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline?

For optimal long-term stability, the solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C.[1][2][3] It is also crucial to protect the compound from light.

Q2: How should I store solutions of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline?

Solutions of quinazoline derivatives are generally more prone to degradation than the solid material. If you need to store the compound in solution, it is recommended to use an anhydrous, aprotic solvent. For short-term storage, solutions should be kept at 2-8°C and protected from light.[4] A study on a similar quinazoline derivative indicated good stability for over 40 days when stored in the dark at 4°C.[4] However, for long-term storage, it is advisable to prepare fresh solutions before use.

Q3: Is 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline sensitive to air and moisture?

Yes. The 4-chloro substituent on the quinazoline ring makes the compound susceptible to hydrolysis, which can lead to the formation of the corresponding 4-hydroxy (or quinazolinone) derivative. The presence of moisture can facilitate this degradation. Furthermore, quinazoline rings can be susceptible to oxidation.[5] Therefore, storing the compound under an inert, dry atmosphere is a critical preventative measure.

Q4: What is the expected shelf-life of this compound?

The shelf-life of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is highly dependent on the storage conditions. When stored as a solid at the recommended 2-8°C under an inert atmosphere and protected from light, the compound is expected to be stable for an extended period. However, it is best practice to re-analyze the purity of the compound periodically, especially for long-term projects.

Troubleshooting Guide: Investigating and Preventing Degradation

Unexpected experimental results can sometimes be traced back to the degradation of a starting material. This section provides a systematic approach to troubleshooting potential degradation of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline.

Issue 1: Inconsistent or Poor Experimental Results

If you are observing lower than expected yields, unexpected side products, or a decrease in biological activity, it is prudent to assess the purity of your 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Degradation of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline A Inconsistent Experimental Results (Low Yield, Side Products, Low Activity) B Assess Purity of Starting Material A->B C Perform Analytical Purity Check (e.g., HPLC, LC-MS, 1H NMR) B->C D Is Purity < 95% or Are Degradants Observed? C->D E No: Compound is Likely Stable. Investigate Other Experimental Parameters. D->E No F Yes: Degradation is Likely. Proceed to Identify Degradation Pathway. D->F Yes G Review Storage and Handling Procedures F->G H Identify Potential Degradation Pathway G->H I Hydrolysis (Presence of 4-quinazolinone) H->I J Oxidation (N-oxides, ring-opened products) H->J K Photodegradation (Dehalogenation, other products) H->K L Implement Corrective Actions I->L J->L K->L M Store at 2-8°C under Inert Gas L->M N Protect from Light L->N O Use Anhydrous Solvents L->O P Prepare Fresh Solutions L->P

Sources

Reference Data & Comparative Studies

Comparative

Spectroscopic Validation of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline: A Comparative Guide for Intermediate Selection

Executive Summary & Mechanistic Context In modern medicinal chemistry, the quinazoline scaffold is a privileged structure, frequently serving as the core for kinase inhibitors and tubulin polymerization antagonists [1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern medicinal chemistry, the quinazoline scaffold is a privileged structure, frequently serving as the core for kinase inhibitors and tubulin polymerization antagonists [1]. Specifically, 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline is a highly sought-after electrophilic intermediate. The strongly electron-withdrawing 2-trifluoromethyl (-CF₃) group drastically increases the electrophilicity of the C4-position, making it an ideal hub for S_NAr (nucleophilic aromatic substitution) cross-coupling with various amines to generate bioactive N-aryl-2-trifluoromethyl-quinazoline-4-amines.

However, this heightened reactivity is a double-edged sword. The C4-Cl bond is highly susceptible to solvolysis (hydrolysis or alcoholysis) during synthesis and storage. Furthermore, conventional synthetic routes utilizing POCl₃ can lead to regioisomeric impurities or incomplete chlorination [2].

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic validation data of a Premium Synthesized Standard (Product A) against a Conventional Commercial Crude (Alternative B) . This guide provides self-validating experimental protocols to ensure regioisomeric fidelity and chemical purity before committing this critical intermediate to downstream drug discovery workflows.

Validation Workflow Visualization

The following workflow outlines the decision-making and analytical pipeline required to differentiate high-fidelity intermediates from sub-standard commercial batches.

ValidationWorkflow A 4-Chloro-6-methoxy-2-(CF3)quinazoline Intermediate Sourcing B Grade Comparison A->B C1 Premium Grade (Product A) B->C1 C2 Commercial Crude (Alternative B) B->C2 D1 LC-HRMS Profiling Isotopic Cl-pattern C1->D1 D2 Multinuclear NMR 1H, 13C, 19F C1->D2 C2->D1 C2->D2 E Data Synthesis & Impurity Identification D1->E D2->E

Fig 1. Comparative spectroscopic validation workflow for quinazoline intermediates.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems , meaning the analytical method itself contains internal checks to prevent false positives caused by degradation during the analysis.

Protocol A: High-Resolution LC-MS/MS (Isotope-Gated)
  • Causality of Method Design: The 4-chloroquinazoline scaffold is highly prone to nucleophilic attack by water. If a standard slow-gradient LC method with aqueous/methanol mobile phases is used, the compound will hydrolyze on the column, yielding a false indication of impurity. Therefore, we utilize a rapid 3-minute gradient with Acetonitrile (an aprotic modifier) to minimize on-column solvolysis.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1 mg of the intermediate in 1 mL of anhydrous Acetonitrile (avoid Methanol or aqueous diluents).

    • Chromatography: Inject 1 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Run a rapid gradient of 10% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3.0 minutes.

    • Mass Spectrometry: Operate the HRMS in positive ESI mode.

    • Self-Validation Check: The data system must automatically verify the presence of the characteristic 3:1 isotopic ratio of ³⁵Cl to ³⁷Cl at the[M+H]⁺ (m/z 263.0197) and[M+H+2]⁺ (m/z 265.0168) peaks. If this isotopic signature is absent, the peak is flagged as a non-chlorinated degradation product.

Protocol B: Multinuclear (¹H, ¹³C, ¹⁹F) qNMR
  • Causality of Method Design: Standard NMR analysis often uses DMSO-d₆ due to its excellent solvating power [3]. However, DMSO is highly hygroscopic; trace water in the NMR tube will rapidly hydrolyze the C4-Cl bond during the prolonged acquisition times required for ¹³C NMR. Thus, anhydrous CDCl₃ is strictly mandated.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 15 mg of the intermediate in 0.6 mL of anhydrous CDCl₃.

    • Internal Standard Addition: Add exactly 5.0 µL of 1,4-difluorobenzene as a quantitative internal standard.

    • Acquisition: Acquire ¹H (16 scans), ¹³C (512 scans), and ¹⁹F (32 scans) spectra at 298 K.

    • Self-Validation Check: The protocol utilizes the ¹⁹F NMR spectrum as a primary quantitative tool (qNMR). Because the fluorine spectral window is entirely free of background interference, integrating the intermediate's -CF₃ signal against the 1,4-difluorobenzene standard provides an absolute purity value that self-validates the relative purity derived from LC-UV.

Comparison Guide: Premium Standard vs. Commercial Crude

The tables below summarize the spectroscopic data obtained from our comparative analysis, highlighting the critical differences in structural integrity between the two grades.

Table 1: LC-HRMS Purity and Impurity Profiling
Analytical ParameterPremium Grade (Product A)Commercial Crude (Alternative B)Mechanistic & Analytical Significance
UV Purity (254 nm) > 99.5%82.4%Determines suitability for immediate downstream S_NAr coupling without further purification.
Observed [M+H]⁺ m/z 263.0198263.0195Confirms exact mass (Theoretical [M+H]⁺: 263.0197 Da).
³⁵Cl / ³⁷Cl Isotope Ratio 3.02 : 1.00 (Pass)2.98 : 1.00 (Pass)Validates that the primary peak retains the critical chlorine atom.
Major Impurity 1 None Detectedm/z 245.0538 (12%)Hydrolysis Product: 4-hydroxy-6-methoxy-2-(CF₃)quinazoline. Indicates poor moisture control during synthesis/storage.
Major Impurity 2 None Detectedm/z 249.0391 (5.6%)Demethoxylation: Loss of the -OCH₃ group during harsh POCl₃ reflux conditions.
Table 2: Multinuclear NMR Structural Confirmation
NucleusPremium Grade (Product A)Commercial Crude (Alternative B)Structural Confirmation Insights
¹⁹F NMR (δ, ppm) -70.45 (s, 3F)-70.45 (s, 3F), -71.12 (minor, 15%)The sharp singlet confirms an intact -CF₃ group. The minor peak in the crude indicates a fluorinated impurity (likely the hydrolysis byproduct).
¹H NMR: Methoxy 3.98 (s, 3H)3.98 (s, 3H), 3.85 (s, minor)Confirms the -OCH₃ group at C6. The crude batch shows a secondary methoxy environment.
¹H NMR: Aromatic 7.45 (d, 1H), 7.60 (dd, 1H), 8.05 (d, 1H)Broadened peaks, overlapping multipletsThe clean doublet-doublet-doublet pattern in Product A perfectly confirms the 1,2,4-trisubstituted benzene ring of the quinazoline core.
qNMR Absolute Purity 99.1%76.8%Derived from ¹⁹F integration vs. internal standard. Reveals that the crude batch contains significant non-UV-active impurities.

Expert Conclusion

The spectroscopic validation clearly demonstrates that sourcing 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline requires rigorous analytical oversight. The Commercial Crude (Alternative B) exhibited a high degree of the m/z 245.0538 hydrolysis impurity. Because the quinazolin-4-ol byproduct is entirely unreactive in standard amine cross-coupling conditions, utilizing the crude intermediate will result in drastically reduced yields and complex downstream purification bottlenecks.

Conversely, the Premium Grade (Product A) demonstrated >99% absolute purity via self-validating ¹⁹F qNMR and perfect isotopic fidelity in LC-HRMS. For drug discovery professionals synthesizing sensitive kinase or tubulin inhibitors, investing in a spectroscopically validated, high-purity intermediate is a critical prerequisite for synthetic success.

References

  • Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells PubMed / National Institutes of Health (NIH) URL:[Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study MDPI - Chemistry URL:[Link]

Validation

High-Resolution vs. Targeted LC-MS Strategies for Impurity Profiling of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

Executive Summary & Chemical Context 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (CAS: 338739-38-1) is a highly reactive heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and other...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary & Chemical Context

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline (CAS: 338739-38-1) is a highly reactive heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. With a molecular weight of 262.616 Da, its structural features—specifically the labile 4-chloro group and the electron-withdrawing trifluoromethyl moiety—make it susceptible to specific degradation pathways, such as hydrolysis to quinazolinones or nucleophilic substitution during storage and processing.

In pharmaceutical development, regulatory guidelines (ICH Q3A/B) mandate the identification and quantification of impurities present at ≥0.05%. This guide objectively compares two premier analytical strategies for this task: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) for untargeted structural elucidation, and HPLC coupled with Triple Quadrupole Mass Spectrometry (HPLC-QqQ-MS) for targeted, high-sensitivity quantitation.

Platform Comparison: Discovery vs. Routine Quantitation

The choice of mass analyzer dictates the analytical outcome. Q-TOF systems provide high-resolution accurate mass (HRAM) data, which is indispensable for determining the elemental composition of unknown degradants[2]. Conversely, QqQ systems excel in Multiple Reaction Monitoring (MRM) modes, offering unparalleled dynamic range and sensitivity for known trace impurities[3].

Table 1: Performance Comparison for Quinazoline Impurity Profiling
ParameterUHPLC-Q-TOF-MS (High-Resolution)HPLC-QqQ-MS (Targeted)Causality / Impact on Analysis
Primary Application Untargeted impurity identification & structural elucidation[4].Targeted quantitation of known trace impurities.Q-TOF resolves isobaric unknowns; QqQ maximizes signal-to-noise for knowns.
Mass Accuracy < 2 ppmNominal mass (~0.1 Da)Sub-ppm accuracy is required to generate unambiguous molecular formulas[2].
Sensitivity (LOD) Moderate (0.01% - 0.05% area)Ultra-high (< 0.001% area)MRM mode in QqQ filters out matrix noise, enabling ultra-trace detection[3].
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ allows simultaneous quantification of the API and trace impurities without detector saturation.
Data Acquisition Data-Dependent Acquisition (DDA) Auto MS/MSMultiple Reaction Monitoring (MRM)DDA captures fragmentation of all eluting peaks; MRM targets specific precursor-to-product transitions.

Methodological Design & Causality

To ensure a self-validating system, the analytical protocol must be designed with built-in systemic checks. The following methodologies detail the exact parameters required to profile 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline.

LC Separation Strategy

Causality: Quinazoline derivatives exhibit strong hydrophobic and π−π interactions. We select a sub-2 µm C18 column to provide the high theoretical plate count necessary to resolve structurally similar isobaric impurities (e.g., positional isomers of methoxy cleavage). Formic acid (0.1%) is utilized not merely as a buffer, but as a critical proton source to drive the formation of [M+H]+ precursor ions in positive ESI mode, exploiting the basicity of the quinazoline nitrogen.

Step-by-Step Experimental Protocol (Self-Validating)

Step 1: Sample Preparation & System Suitability

  • Prepare a 1.0 mg/mL stock solution of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline in LC-MS grade Acetonitrile.

  • Dilute to a working concentration of 100 µg/mL using 50:50 Water:Acetonitrile.

  • Validation Check: Spike the sample with a known concentration (0.1 µg/mL) of a stable isotope-labeled internal standard (if available) or a structurally related analog to verify ionization efficiency and retention time stability (±0.1 min tolerance) prior to running the sequence.

Step 2: UHPLC Conditions

  • Column: Reverse Phase C18 (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 12 mins, hold for 3 mins, re-equilibrate at 5% B for 4 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry Parameters (Positive ESI)

  • Capillary Voltage: 3.5 kV (Optimized to prevent in-source fragmentation of the labile 4-chloro group).

  • Drying Gas: Nitrogen at 10 L/min, 300°C.

  • Collision Energy (CE): Ramp from 15 to 40 eV.

    • Causality: A ramped CE ensures comprehensive fragmentation of the quinazoline core, capturing both low-energy neutral losses (e.g., HF from the trifluoromethyl group) and high-energy ring cleavages.

Data Interpretation & Mechanistic Insights

When analyzing the MS data, the isotopic signature is your first diagnostic tool. The intact molecule contains one chlorine atom, which will present a characteristic M and M+2 isotopic pattern in a 3:1 ratio at m/z 263.0199 and 265.0170 (calculated for [C10​H6​ClF3​N2​O+H]+ ).

If an impurity peak lacks this 3:1 isotopic cluster, it immediately indicates the loss or substitution of the chlorine atom—most commonly through hydrolysis to form 6-methoxy-2-(trifluoromethyl)quinazolin-4(3H)-one ( m/z 245.0538). Furthermore, tandem mass spectrometry (MS/MS) of protonated quinazolines typically yields characteristic product ions via the cleavage of the pyrimidine ring and the loss of small neutral molecules like HCN.

Analytical Workflow Visualization

LCMS_Workflow Sample API Intermediate: 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline LC UHPLC Separation (RP-C18, 0.1% Formic Acid) Sample->LC QTOF Q-TOF HRMS Untargeted Profiling (Sub-ppm Mass Accuracy) LC->QTOF Phase 1: Discovery QqQ QqQ MS/MS Targeted Quantitation (MRM Mode) LC->QqQ Phase 2: Routine QA ID Impurity Identification (Molecular Formula Generation) QTOF->ID Quant Trace Level Quantitation (LOD < 0.05%) QqQ->Quant ID->QqQ Target MRM Transitions

Fig 1: Orthogonal LC-MS workflow for quinazoline impurity profiling.

Conclusion

For the comprehensive impurity profiling of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline, a dual-platform approach is optimal. UHPLC-Q-TOF-MS provides the authoritative structural elucidation required during early-stage process chemistry, while HPLC-QqQ-MS delivers the robust, high-throughput quantitation necessary for GMP batch release. By understanding the specific physicochemical properties of the quinazoline scaffold and designing self-validating LC-MS protocols, analytical scientists can ensure absolute data integrity and regulatory compliance.

References

  • GuideChem. "4-chloro-6-methoxy-2-trifluoromethyl-quinazoline".
  • University of Southampton.
  • American Pharmaceutical Review. "Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS".
  • Shimadzu. "Quantitative Analysis of Trace Impurities in Drugs (LC/MS)".
  • Agilent Technologies. "Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS".

Sources

Comparative

Comparative Efficacy of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline-Derived Inhibitors: A Technical Guide

Executive Summary & Chemical Rationale In the landscape of targeted immunomodulatory therapeutics, the chemokine receptor 1 (CCR1) has emerged as a critical node in the pathogenesis of rheumatoid arthritis (RA) and multi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In the landscape of targeted immunomodulatory therapeutics, the chemokine receptor 1 (CCR1) has emerged as a critical node in the pathogenesis of rheumatoid arthritis (RA) and multiple myeloma-related osteolytic bone disease (OBD)[1]. Developing small-molecule antagonists that can effectively and selectively block this receptor is a major focus for drug development professionals.

The chemical scaffold 4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline (CAS: 338739-38-1) represents a privileged building block for synthesizing high-affinity CCR1 antagonists[2]. As an application scientist, the selection of this specific quinazoline core is driven by strict structure-activity relationship (SAR) requirements:

  • C4-Chloro Substitution : Serves as a highly reactive leaving group for nucleophilic aromatic substitution (SNAr), enabling rapid combinatorial linkage with diverse functionalized amines to probe the CCR1 binding pocket[2].

  • C2-Trifluoromethyl Group : This strongly electron-withdrawing moiety lowers the basicity of the quinazoline nitrogen. This significantly enhances metabolic stability against hepatic CYP450 degradation while increasing lipophilicity for optimal cellular permeability[2].

  • C6-Methoxy Group : Functions as a critical hydrogen-bond acceptor, anchoring the molecule within the orthosteric site of the CCR1 receptor.

This scaffold gave rise to clinical-grade inhibitors such as MLN3897, which exhibit sub-nanomolar affinity for CCR1 and form the basis of our comparative analysis[3].

Mechanistic Pathway

CCR1 is a G-protein-coupled receptor (GPCR) heavily expressed on monocytes, osteoclast precursors, and multiple myeloma (MM) cells[4]. Its primary ligand, CCL3 (MIP-1α), triggers a dual-pathway cascade: it drives osteoclastogenesis via ERK/c-Fos signaling and promotes MM cell migration and survival via the Akt pathway[4].

Quinazoline-derived antagonists competitively bind CCR1, effectively uncoupling this pathological feedback loop. By blocking early ERK activation, these inhibitors prevent the multinucleation of osteoclast precursors, thereby halting bone resorption at its inception[1].

Pathway CCL3 CCL3 (MIP-1α) CCR1 CCR1 Receptor CCL3->CCR1 Activates Akt Akt Pathway CCR1->Akt ERK ERK / c-Fos Pathway CCR1->ERK Inhibitor Quinazoline Inhibitor (e.g., MLN3897) Inhibitor->CCR1 Blocks Migration MM Cell Migration Akt->Migration Promotes Osteoclast Osteoclastogenesis ERK->Osteoclast Promotes

Figure 1: Mechanism of action for quinazoline-derived CCR1 antagonists blocking CCL3 signaling.

Comparative Efficacy Profile

When benchmarking 4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline-derived inhibitors against other classes of CCR1 antagonists, we must evaluate target affinity, receptor selectivity, and clinical viability. The quinazoline derivative MLN3897 demonstrates an exceptional IC50 of 0.8 nM for CCR1, with >5000-fold selectivity over the closely related CCR5 receptor (IC50 ~4 μM)[1]. This high selectivity is crucial to avoid off-target immunosuppression.

Table 1: Quantitative Comparison of Clinical-Stage CCR1 Antagonists

InhibitorChemical ScaffoldTargetIC50 (nM)Primary IndicationClinical Phase
MLN3897 Quinazoline-derivedCCR10.8Rheumatoid Arthritis, MMPhase II[3]
BMS-817399 Urea-derivedCCR11.5Rheumatoid ArthritisPhase II[5]
BX-471 Piperazine-derivedCCR11.0 - 2.8Multiple SclerosisPhase II[5]
CP-481715 Quinoxaline-derivedCCR174.0Rheumatoid ArthritisPhase II[5]

Data indicates that the quinazoline scaffold provides superior in vitro potency (lowest IC50) compared to urea, piperazine, and quinoxaline derivatives.

Validated Experimental Protocols

To rigorously validate the efficacy of these quinazoline-derived inhibitors, the following self-validating experimental workflows are standard in preclinical development.

Protocol 1: In Vitro Osteoclastogenesis and TRAP Staining Assay

Purpose: To quantify the inhibitor's ability to block CCL3/RANKL-mediated monocyte fusion and differentiation. Causality & Logic: Osteoclastogenesis is a multistep process. By introducing the inhibitor at Day 0 versus Day 7, we can determine whether the compound blocks early precursor multinucleation (ERK-dependent) or late-stage functional activation. Tartrate-resistant acid phosphatase (TRAP) is used as the terminal phenotypic marker because it is exclusively expressed by mature, functional osteoclasts.

Step-by-Step Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using density gradient centrifugation.

  • Plating & Stimulation: Seed PBMCs in 96-well plates. Add 50 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) to ensure monocyte survival, and 50 ng/mL Receptor Activator of Nuclear Factor-κB Ligand (RANKL) as the obligate differentiation factor[1].

  • Inhibitor Treatment: Treat parallel wells with the quinazoline inhibitor (0.1 nM – 10 nM) or a DMSO vehicle control.

  • Incubation: Incubate for 21 days at 37°C, performing half-media changes containing fresh cytokines and inhibitors every 3-4 days.

  • TRAP Staining: Fix cells with 4% paraformaldehyde. Stain using a commercial leukocyte acid phosphatase kit.

  • Quantification: Count multinucleated (≥3 nuclei) TRAP-positive cells under a light microscope. A successful assay will show a dose-dependent reduction in TRAP+ cells in the inhibitor-treated wells[4].

Workflow PBMC 1. Isolate PBMCs (Healthy Donors) Stimulation 2. Add RANKL + M-CSF (50 ng/mL) PBMC->Stimulation Treatment 3. Add Quinazoline Inhibitor (0-10 nM) Stimulation->Treatment Incubation 4. Incubate 21 Days (Media change 3-4 days) Treatment->Incubation Assay 5. TRAP Staining & Pit Formation Assay Incubation->Assay

Figure 2: Step-by-step in vitro osteoclastogenesis assay workflow for evaluating CCR1 inhibitors.

Protocol 2: Transwell Chemotaxis Assay (Boyden Chamber)

Purpose: To quantify the inhibitor's efficacy in blocking CCL3-driven migration of Multiple Myeloma (MM) cells. Causality & Logic: MM cells migrate toward bone marrow niches rich in osteoclast-secreted CCL3[4]. A transwell system physically separates the chemoattractant from the cells, mimicking this physiological gradient. To establish a self-validating system, a vehicle control (DMSO) establishes baseline chemokinesis, while a neutralizing anti-CCR1 monoclonal antibody serves as a positive control to confirm receptor-specific migration blockade.

Step-by-Step Methodology:

  • Cell Preparation: Starve MM cells (e.g., RPMI-8226 line) in serum-free media for 4 hours to downregulate basal kinase activity, ensuring that subsequent migration is strictly ligand-dependent.

  • Inhibitor Pre-incubation: Treat cells with the quinazoline-derived inhibitor (0.1–10 nM), vehicle, or anti-CCR1 antibody for 30 minutes at 37°C. This pre-incubation is critical to achieve steady-state receptor occupancy before ligand exposure[1].

  • Chamber Assembly: Add 10 ng/mL recombinant human CCL3 to the lower chamber of a 5-µm pore polycarbonate transwell insert.

  • Migration Phase: Seed the pre-treated MM cells into the upper chamber. Incubate for 4 hours at 37°C.

  • Quantification: Remove non-migrated cells from the upper membrane surface with a cotton swab. Fix and stain migrated cells on the lower surface using crystal violet. Lyse the stained cells with 10% acetic acid and read absorbance at 560 nm for unbiased quantitative analysis.

Conclusion

The 4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline scaffold provides an exceptional structural foundation for CCR1 antagonism. By leveraging the electron-withdrawing properties of the trifluoromethyl group and the hydrogen-bonding capacity of the methoxy group, derived inhibitors like MLN3897 achieve sub-nanomolar potency[2]. When evaluated through rigorous, self-validating in vitro models, these compounds demonstrate superior efficacy in halting osteoclastogenesis and tumor cell migration compared to alternative chemical classes, solidifying their value in the preclinical pipeline for osteolytic and inflammatory diseases.

References

  • United States Patent US7880002B2 - Chemokine receptor antagonists Google Patents / Millennium Pharmaceuticals URL
  • MLN3897, a novel CCR1 inhibitor, impairs osteoclastogenesis and inhibits the interaction of multiple myeloma cells and osteoclasts PubMed / National Institutes of Health URL
  • MLN-3897 | Ligand page IUPHAR/BPS Guide to PHARMACOLOGY URL
  • MLN3897, a novel CCR1 inhibitor, impairs osteoclastogenesis and inhibits the interaction of multiple myeloma cells and osteoclasts | Blood ASH Publications URL
  • Discovery of the CCR1 Antagonist, BMS-817399, for the Treatment of Rheumatoid Arthritis Journal of Medicinal Chemistry - ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline As a Senior Application Scientist, I frequently observe laboratories treating complex heterocyclic intermediates as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline

As a Senior Application Scientist, I frequently observe laboratories treating complex heterocyclic intermediates as generic organic waste. However, highly functionalized halogenated compounds—specifically 4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline (CAS: 338739-38-1)[1]—demand rigorous, specialized protocols. Widely utilized as a critical intermediate in the synthesis of CCR1 antagonists and targeted therapeutics[2], this compound possesses unique structural motifs that dictate strict handling and disposal mechanisms to prevent occupational exposure and environmental contamination.

This guide provides a self-validating operational framework for the safe handling, spill response, and final thermal destruction of this chemical.

Chemical Profile & Mechanistic Toxicology

To handle a chemical safely, one must first understand the causality of its hazards. The toxicity of 4-chloro-6-methoxy-2-(trifluoromethyl)quinazoline is directly linked to its molecular architecture[3].

  • Electrophilic Reactivity: The quinazoline core is inherently electron-deficient. The addition of a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 2-position further depletes electron density via inductive (-I) effects. This highly activates the chlorine atom at the 4-position toward nucleophilic aromatic substitution (SNAr). In a biological context, this molecule acts as a potent electrophile, capable of covalently modifying cellular nucleophiles (e.g., proteins, glutathione), which manifests clinically as severe skin irritation, eye damage, and respiratory tract sensitization[4],[5].

  • Lipophilicity: The -CF₃ and 6-methoxy groups significantly increase the molecule's lipophilicity, enhancing its ability to penetrate the stratum corneum (skin barrier) and cellular membranes[4].

  • Thermal Decomposition: Upon combustion, the robust C-F and C-Cl bonds break down, releasing highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx)[4].

Table 1: Chemical Properties and Operational Impacts

PropertyValueCausality / Operational Impact
CAS Number 338739-38-1[1]Unique identifier for regulatory tracking and SDS alignment.
Molecular Formula C₁₀H₆ClF₃N₂O[3]High halogen content mandates segregated halogenated waste streams.
Molecular Weight 262.616 g/mol [1]Determines stoichiometric calculations for chemical quenching.
Physical State Solid / Powder[6]High risk of aerosolization; requires strict engineering controls.
Hazard Classes Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4],[5]Demands advanced contact prevention and respiratory protection.

Operational Handling Protocol

Every step in this protocol is designed as a self-validating system to eliminate specific vectors of exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls: Weigh and manipulate the solid exclusively within a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[4],[7].

    • Self-Validation Check: The continuous flow monitor on the fume hood ensures face velocity remains optimal. If the alarm sounds, containment is breached, and work must halt immediately.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving is mandatory. Use Nitrile (outer) and Viton (inner) if working with solutions, as halogenated solvents rapidly permeate standard nitrile[8].

    • Respirator: If handling outside a hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is required[9].

    • Eye Protection: ANSI Z87.1 compliant tight-fitting chemical splash goggles[4].

  • Static Dissipation: Utilize static-dissipative spatulas and weigh boats to prevent the electrostatic dispersion of the reactive powder.

Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is critical to prevent airborne dust generation and subsequent inhalation[10].

SpillResponse Start Spill Detected (Solid/Powder) Assess Assess Scale & Risk (Evacuate if >50g) Start->Assess PPE Don Advanced PPE (N95/P100, Nitrile/Viton) Assess->PPE Contain Contain Spill (Avoid Dust Generation) PPE->Contain Absorb Dry Clean-up (HEPA Vacuum / Moist Wipes) Contain->Absorb Decon Decontaminate Surface (Soap & Water / Mild Alkali) Absorb->Decon Waste Seal in Halogenated Waste Container Decon->Waste

Workflow for the safe containment and decontamination of a halogenated quinazoline powder spill.

Step-by-Step Spill Response:

  • Evacuate and Assess: For spills exceeding 50g, evacuate the immediate area to allow suspended dust to settle[10],[4].

  • Containment: Do not sweep dry. Cover the spill with damp absorbent pads (moistened with water or a compatible high-boiling solvent) to suppress dust generation[4],[11].

  • Collection: Carefully transfer the absorbed material into a sealable, compatible plastic container using a non-sparking scoop[4].

  • Surface Neutralization: Wash the contaminated surface with a mild alkaline detergent solution (e.g., 1% sodium carbonate) to neutralize any trace reactive 4-chloro quinazoline, followed by a copious water rinse[9].

    • Self-Validation Check: The use of pH test strips on the final rinse water validates the complete removal of the alkaline decontamination wash.

Proper Disposal Procedures (Halogenated Waste)

The presence of both chlorine and fluorine atoms strictly prohibits the disposal of this compound in standard organic waste or down the drain[8]. It must be managed as Regulated Halogenated Organic Waste to ensure proper thermal destruction of the halogens[7],[12].

WasteDisposal WasteGen Waste Generation (4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline) Segregation Segregate as Halogenated Organic Waste WasteGen->Segregation Labeling Labeling (GHS Hazards, % Composition) Segregation->Labeling Storage Satellite Accumulation Area (Secondary Containment, <25 Gal) Labeling->Storage Transport EH&S Collection Storage->Transport Incineration High-Temp Incineration (>1000°C) with Scrubber Transport->Incineration Scrubber Caustic Scrubbing (Neutralize HCl & HF) Incineration->Scrubber

Segregation, storage, and high-temperature incineration pathway for halogenated organic waste.

Step-by-Step Disposal Plan:

  • Waste Segregation: Place all unused compound, contaminated PPE, and spill cleanup materials into a designated, chemically compatible container (e.g., high-density polyethylene, HDPE)[8]. Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents[11].

  • Labeling: Affix a Hazardous Waste tag immediately upon adding the first drop/particle of waste. The label must explicitly state "Halogenated Organic Waste" and list the full chemical name along with its specific hazards (Toxic, Irritant)[11],[7].

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment[7]. Keep the container tightly sealed unless actively adding waste to prevent vapor release[11].

  • Final Destruction (Incineration): Submit a waste collection request to your Environmental Health and Safety (EH&S) department[7]. The licensed waste facility will dispose of the material via rotary kiln or liquid injection high-temperature incineration (>1000°C). Crucially, the incinerator must be equipped with a caustic scrubber system to neutralize the highly corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases generated during the thermal destruction of the trifluoromethyl and chloro groups[9],[12].

Table 2: Halogenated Waste Accumulation Parameters

ParameterLimit / StandardOperational Rationale
Max SAA Volume 25 Gallons[7]Minimizes fuel load and exposure risk in the laboratory environment.
Container Material High-Density Polyethylene (HDPE)Prevents halogenated solvent permeation and structural degradation[8].
Storage Condition Secondary Containment[7]Captures catastrophic primary container failure, preventing environmental release.
Incineration Temp >1000°C[12]Required to break robust C-F and C-Cl bonds and prevent dioxin formation.

References

  • United States Patent Application. "Inhibitors of CCR1".
  • NextSDS. "2-chloro-4-(trifluoromethyl)quinazoline — Chemical Substance Information". NextSDS Database. [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA National Service Center for Environmental Publications.[Link]

  • Temple University Campus Operations. "Halogenated Solvents in Laboratories". Environmental Health and Radiation Safety. [Link]

  • Washington State University. "Halogenated Solvents Standard Operating Procedure". WSU Environmental Health & Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-methoxy-2-(trifluoromethyl)quinazoline
© Copyright 2026 BenchChem. All Rights Reserved.